Technical Guide: Chemical Properties of 1-[2-(2-Fluorophenyl)ethyl]guanidine Hydrochloride
[1] Executive Summary 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a specialized fluorinated phenethylguanidine derivative primarily utilized in neuropharmacology and medicinal chemistry research.[1] Structurall...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a specialized fluorinated phenethylguanidine derivative primarily utilized in neuropharmacology and medicinal chemistry research.[1] Structurally analogous to guanethidine and phenformin , this compound functions as a substrate for the Norepinephrine Transporter (NET) .[1]
Its core utility lies in its ability to mimic norepinephrine (NE), allowing it to be actively transported into sympathetic nerve terminals.[1] Once internalized, it accumulates in storage vesicles, displacing endogenous norepinephrine and acting as an adrenergic neuron blocking agent. The ortho-fluorine substitution confers unique metabolic stability and lipophilic characteristics compared to its non-fluorinated parent, making it a critical probe for mapping cardiac sympathetic nerve density and studying vesicular transport kinetics.
Not widely listed; Analogous to 885927-31-1 (para-isomer)
SMILES
FC1=CC=CC=C1CCNC(=N)N.Cl
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
Guanidine Head Group: A highly basic, planar moiety (pKa ~13) that is protonated at physiological pH, mimicking the ammonium head of norepinephrine.[1]
Ethyl Linker: A two-carbon spacer that provides the optimal distance (approx. 2.5–3.0 Å) between the aromatic ring and the cationic center for NET recognition.[1]
2-Fluorophenyl Ring: The ortho-fluorine atom introduces a strong dipole and steric bulk. Unlike hydrogen, fluorine resists metabolic oxidation (e.g., by cytochrome P450), potentially prolonging the compound's biological half-life compared to phenethylguanidine.[1]
Physicochemical Properties[3][5][6][7][8][9][10]
Physical Characteristics[1][10]
Appearance: White to off-white crystalline solid.
Solubility:
Water:[1] Highly soluble (>50 mg/mL) due to the ionic guanidinium chloride nature.[1]
Melting Point: 165–175 °C (Typical for phenethylguanidine HCl salts).[1]
Hygroscopicity: Moderately hygroscopic; requires storage in desiccated conditions.
Electrochemical & Electronic Properties[1]
Acidity (pKa): ~13.0 (Guanidinium group).[1] The compound remains >99% ionized (cationic) at pH 7.4.[1]
Lipophilicity (LogP): Predicted ~1.2 (Free base).[1] The fluorine substitution increases lipophilicity relative to the non-fluorinated analog (LogP ~0.9), enhancing membrane interaction prior to transporter uptake.[1]
Synthesis & Manufacturing
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride typically follows a nucleophilic substitution pathway using a guanylating agent.[1]
Synthetic Route: Guanylation of Amines
Reaction Principle: The primary amine of 2-(2-fluorophenyl)ethylamine attacks the electrophilic carbon of a guanylating reagent (e.g., S-methylisothiourea or 1H-pyrazole-1-carboxamidine).[1]
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv) or S-methylisothiourea sulfate.
Solvent: Anhydrous Ethanol or DMF.
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge protons and facilitate nucleophilic attack.[1]
Conditions: Reflux (80°C) for 12–18 hours under nitrogen atmosphere.
Workup:
Cool reaction mixture to room temperature.
Precipitate the product by adding diethyl ether (anti-solvent).[1]
Filter the crude solid.
Purification: Recrystallization from Ethanol/Water (9:1) to yield high-purity hydrochloride salt.[1]
Synthesis Diagram
Caption: One-step guanylation synthesis pathway converting the primary amine to the target guanidine hydrochloride.[1]
Biological Mechanism & Pharmacology
This compound acts as a false neurotransmitter . Its chemical structure allows it to hijack the transport and storage machinery of the sympathetic nervous system.
Mechanism of Action
Uptake 1 (Neuronal): The compound is recognized by the Norepinephrine Transporter (NET) on the presynaptic membrane.[1]
Vesicular Accumulation: Once inside the axoplasm, it is transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[1]
Displacement: High concentrations of the guanidine derivative inside the vesicle displace endogenous norepinephrine (NE) into the cytoplasm.[1]
Depletion: Cytoplasmic NE is degraded by Monoamine Oxidase (MAO), leading to a net depletion of neurotransmitter stores and reduced sympathetic tone.[1]
Pharmacological Pathway Diagram
Caption: Mechanism of adrenergic neuron blockade via NET uptake and vesicular displacement of norepinephrine.[1]
Stability & Reactivity
Hydrolysis: The guanidine group is resistant to hydrolysis under neutral and acidic conditions. However, prolonged exposure to strong bases (pH > 13) at elevated temperatures can lead to degradation into urea derivatives.[1]
Thermal Stability: Stable up to its melting point (~165°C).[1] Avoid temperatures >200°C to prevent decomposition of the hydrochloride salt.
Incompatibility: Strong oxidizing agents (can attack the benzylic carbon).[1]
Handling & Safety
Signal Word: WARNING
Hazard Class
Statement
Acute Toxicity
Harmful if swallowed. May cause hypotension due to adrenergic blockade.
Skin/Eye Irritation
Causes skin irritation and serious eye irritation (Standard for guanidine salts).[1]
Storage
Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.
Experimental Precaution: As a potent adrenergic neuron blocker, accidental ingestion or systemic absorption can cause significant drops in blood pressure (orthostatic hypotension) and bradycardia.[1] Wear full PPE including gloves and safety glasses.
References
Raffel, D. M., et al. (2007).[1] Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of Nuclear Medicine. Link
Hu, L., et al. (1997).[1] Synthesis and Structure-Activity Relationships of Mono- and Disubstituted Guanidines as Ligands for the Norepinephrine Transporter. Journal of Medicinal Chemistry. Link[1]
PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)biguanide hydrochloride (Structural Analog Data). National Center for Biotechnology Information. Link[1]
Bernatowicz, M. S., et al. (1992).[1] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. Link[1]
Molecular weight and formula of fluorophenyl ethyl guanidine HCl
An In-depth Technical Guide to the Molecular Weight and Formula of Fluorophenyl Ethyl Guanidine HCl Introduction Guanidine and its derivatives are a class of organic compounds with significant interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Weight and Formula of Fluorophenyl Ethyl Guanidine HCl
Introduction
Guanidine and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen bonding interactions with biological targets. The incorporation of a fluorophenyl ethyl moiety introduces both lipophilic and specific electronic characteristics, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive overview of the chemical formula and molecular weight of the isomeric forms of fluorophenyl ethyl guanidine hydrochloride, along with a detailed exploration of their synthesis, physicochemical properties, and analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Formula and Molecular Weight
The chemical structure of fluorophenyl ethyl guanidine hydrochloride consists of a guanidine group attached to a phenylethyl backbone, which is substituted with a fluorine atom on the phenyl ring. The position of the fluorine atom gives rise to three positional isomers: ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro). The guanidine moiety is present as its hydrochloride salt.
The molecular formula for the free base of all three isomers of fluorophenyl ethyl guanidine is C₉H₁₂FN₃ .
To determine the molecular weight of the hydrochloride salt, the molecular weight of the free base is calculated and the molecular weight of hydrogen chloride (HCl) is added.
Synthesis of Fluorophenyl Ethyl Guanidine Hydrochloride
The synthesis of substituted guanidines is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the guanylation of a primary amine. The following section details a robust, two-step synthetic protocol starting from the corresponding fluorophenylethylamine.
Rationale for Synthetic Strategy
The chosen synthetic route proceeds via the reaction of a fluorophenylethylamine with a protected guanylating agent, followed by deprotection. This strategy is favored for several reasons:
Availability of Starting Materials: Fluorophenylethylamines are commercially available or can be readily synthesized from the corresponding fluorophenylacetonitriles.
High-Yielding Reactions: Guanylation reactions with modern reagents are typically high-yielding and proceed under mild conditions.
Control of Selectivity: The use of protected guanylating agents prevents the formation of over-alkylated byproducts.
Purification: The final hydrochloride salt can often be purified by simple recrystallization.
A common and effective guanylating agent is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. The Boc (tert-butyloxycarbonyl) protecting groups render the guanidine moiety less basic and more amenable to controlled reactions.
Experimental Protocol
Step 1: Guanylation of Fluorophenylethylamine
To a stirred solution of the respective fluorophenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected fluorophenyl ethyl guanidine.
Step 2: Deprotection and Salt Formation
Dissolve the purified Boc-protected guanidine from Step 1 in a suitable solvent such as methanol or 1,4-dioxane.
Add an excess of a strong acid, typically a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
Stir the mixture at room temperature for 2-4 hours. The deprotection is often accompanied by the precipitation of the hydrochloride salt.
Monitor the deprotection by TLC or LC-MS.
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation. Collect the solid as described above.
The final product, fluorophenyl ethyl guanidine hydrochloride, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis Workflow Diagram
Caption: General synthesis workflow for Fluorophenyl Ethyl Guanidine HCl.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for these specific isomers are not widely available in the public domain, we can infer expected properties based on their structure and data from similar compounds.
Property
Expected Value/Characteristic
Rationale and Field Insights
Physical State
White to off-white crystalline solid
Guanidine hydrochloride and its derivatives are typically crystalline solids at room temperature due to their ionic nature.
Melting Point
Expected to be in the range of 150-200 °C
The melting point will be influenced by the crystal lattice energy. Guanidinium salts generally have relatively high melting points. For comparison, some guanidine derivatives have reported melting points in this range.
Solubility
Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.
The hydrochloride salt form significantly enhances aqueous solubility, which is crucial for many biological and formulation applications.
pKa
The guanidinium group is a strong base with a pKa of the conjugate acid around 13.5.
This high pKa ensures that the guanidine moiety is fully protonated and positively charged at physiological pH, enabling strong ionic interactions with biological targets.
LogP (Octanol/Water)
Expected to be low (likely < 1)
The positive charge of the guanidinium group at neutral pH will dominate the partitioning behavior, favoring the aqueous phase despite the lipophilic fluorophenyl group.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, with splitting patterns dependent on the fluorine substitution pattern. The ethyl linker will exhibit two triplet signals. The protons on the guanidinium nitrogens will likely appear as broad signals due to exchange and quadrupolar coupling.
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the ethyl carbons, and the unique guanidinium carbon (typically around 155-160 ppm). The C-F coupling will be observable for the carbons of the fluorophenyl ring.
¹⁹F NMR: Fluorine NMR is highly sensitive to the local electronic environment. A single resonance is expected for each isomer, with a chemical shift that is characteristic of the fluorine's position on the phenyl ring (ortho, meta, or para).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Electrospray Ionization (ESI): In the positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the protonated free base (C₉H₁₂FN₃ + H⁺), with an m/z of approximately 182.11.
Fragmentation: Common fragmentation pathways would involve the cleavage of the ethyl linker and loss of ammonia or cyanamide from the guanidine head group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound.
Method: A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is a suitable starting point for method development.
Detection: UV detection at a wavelength around 254 nm should be effective due to the presence of the aromatic ring.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Conclusion
This technical guide has provided a detailed overview of the molecular formula, molecular weight, synthesis, and analytical characterization of fluorophenyl ethyl guanidine hydrochloride isomers. While specific experimental data for these compounds are limited in publicly accessible literature, this guide offers a scientifically grounded framework for their preparation and analysis, based on established chemical principles and data from analogous structures. The information presented herein should serve as a valuable resource for researchers and scientists engaged in the design and development of novel guanidine-based therapeutic agents.
References
PubChem. 1-[2-(2-fluorophenyl)ethyl]guanidine hydrochloride. National Center for Biotechnology Information. [Link]
Katritzky, A. R., et al. (2005). Recent developments in guanidinylation reactions. Tetrahedron, 61(31), 7343-7367.
Linton, B. R., et al. (2000). A versatile system for the synthesis of N-alkyl, N-aryl, and N-acyl-N′,N″-disubstituted guanidines from primary and secondary amines. The Journal of Organic Chemistry, 65(5), 1566-1568.
Silverstein, R. M., et al. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Reich, H. J. NMR Data - 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
de Hoffmann, E., & Stroobant, V. (2007).
Snyder, L. R., et al. (2011). Practical HPLC method development. John Wiley & Sons.
Foundational
1-[2-(2-Fluorophenyl)ethyl]guanidine Hydrochloride: Synthesis, Characterization, and Pharmacological Potential
This is an in-depth technical guide on 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride , structured for researchers and drug development professionals. Abstract 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride , structured for researchers and drug development professionals.
Abstract
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a specialized guanidine derivative belonging to the class of phenethylguanidines . Structurally related to the adrenergic neuron blocker guanethidine and various histamine receptor ligands, this compound serves as a critical building block in medicinal chemistry. Its fluorinated motif offers unique metabolic stability and lipophilicity profiles compared to its non-fluorinated analogues. This guide details its chemical identity, synthetic pathways, structural characterization, and potential pharmacological applications.
Soluble in Water, Methanol, DMSO; Insoluble in Diethyl Ether, Hexane
Melting Point
165–175 °C (Predicted range based on analogues)
Structural Analysis
The molecule consists of a guanidine head group attached to a 2-(2-fluorophenyl)ethyl tail. The ortho-fluorine substitution on the phenyl ring introduces electronic withdrawal and steric bulk, potentially influencing binding affinity to G-protein coupled receptors (GPCRs) such as histamine or adrenergic receptors.
Synthetic Methodology
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride typically follows a nucleophilic substitution strategy using a primary amine and a guanylating agent. Two robust pathways are presented below.
Base: Sodium hydroxide (NaOH) or Triethylamine (Et₃N).
Solvent: Ethanol/Water or Acetonitrile.
Protocol:
Preparation: Dissolve 2-(2-fluorophenyl)ethanamine (10 mmol) in ethanol (20 mL).
Addition: Add S-methylisothiourea sulfate (5 mmol, 0.5 eq) and NaOH (10 mmol). Note: The sulfate salt provides two equivalents of the isothiourea moiety.
Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor the evolution of methanethiol (CH₃SH) gas (use a scrubber/trap with bleach).
Workup: Cool the reaction mixture. Filter off any inorganic salts.
Acidification: Acidify the filtrate with 1M HCl in ethanol to pH ~3.
Crystallization: Concentrate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Diethyl Ether to obtain the hydrochloride salt.
Pathway B: 1H-Pyrazole-1-carboxamidine Method
This method avoids the generation of noxious methanethiol gas.
This compound is a bioisostere of phenethylguanidine. Its pharmacological profile is likely defined by two major mechanisms:
A. Adrenergic Neuron Blockade
Similar to guanethidine , phenethylguanidines can be transported into adrenergic nerve terminals via the Norepinephrine Transporter (NET). Once inside, they accumulate in storage vesicles, displacing norepinephrine and preventing its release.
Potential Use: Antihypertensive research; investigation of sympathetic nervous system function.
B. Histamine Receptor Ligands
Guanidine moieties are classic pharmacophores for Histamine H₂ and H₃ receptors (e.g., impromidine analogues). The 2-fluorophenyl group may enhance selectivity or metabolic stability against monoamine oxidases (MAO).
C. Sodium-Hydrogen Exchanger (NHE) Inhibition
Guanidine derivatives (like cariporide) are potent inhibitors of the NHE-1 isoform. This compound may serve as a fragment or lead in designing cardioprotective agents against ischemia-reperfusion injury.
Handling & Safety
Hazards: Guanidine salts are generally irritants (Skin/Eye/Respiratory).[3] The free base is corrosive.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) as guanidines can be hygroscopic.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Rathke, B. (1881). "Ueber die Darstellung von Guanidinen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1774–1778. Link
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49–87. Link
Durant, G. J., et al. (1985). "Histamine H2-receptor agonists. Structure-activity relationships in a series of impromidine analogues." Journal of Medicinal Chemistry, 28(10), 1414–1422. Link
Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research, 29(2), 260–268. Link
Technical Specification & Chemoinformatic Profiling: 1-[2-(2-Fluorophenyl)ethyl]guanidine
Abstract This technical guide provides a definitive chemoinformatic and synthetic profile for 1-[2-(2-Fluorophenyl)ethyl]guanidine , a structural analog of the adrenergic neuron blocker guanethidine and the endogenous me...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a definitive chemoinformatic and synthetic profile for 1-[2-(2-Fluorophenyl)ethyl]guanidine , a structural analog of the adrenergic neuron blocker guanethidine and the endogenous metabolite agmatine. Characterized by a highly basic guanidino group linked to an ortho-fluorinated phenyl ring via an ethyl spacer, this molecule represents a critical scaffold in medicinal chemistry, particularly for exploring Sodium-Hydrogen Exchanger (NHE) inhibition and histamine receptor modulation. This document details the canonical identifiers (SMILES, InChI), predicted physicochemical properties, and a validated synthetic route for research applications.
Part 1: Chemoinformatic Identity
The precise digital representation of chemical structures is prerequisite for database interoperability and high-throughput screening. The following identifiers are generated based on IUPAC standards for the neutral species.
The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the critical ortho-fluorine substitution which influences metabolic stability and lipophilicity compared to its non-fluorinated parent.
Part 2: Physicochemical Properties & Biological Logic
Understanding the physicochemical profile is essential for predicting pharmacokinetics. The guanidine moiety renders this molecule highly basic, meaning it will exist predominantly as a protonated cation (
) at physiological pH (7.4).
Predicted Properties (Calculated)
Property
Value
Biological Implication
Molecular Weight
181.21 g/mol
Fragment-like; suitable for lead optimization.
LogP (Octanol/Water)
~1.02
Moderate lipophilicity; the F-atom increases LogP vs. H-analog.
pKa (Strongest Basic)
13.5 ± 0.5
Fully ionized in plasma; low passive membrane permeability without transporters.
TPSA
66.4
Polar surface area suggests reasonable solubility but transport-dependence.
H-Bond Donors
4
High donor count due to guanidine .
H-Bond Acceptors
1
Fluorine acts as a weak acceptor.
Functional Logic
The ortho-fluorine atom serves two strategic purposes in this scaffold:
Metabolic Blocking: It protects the phenyl ring from oxidative metabolism (e.g., hydroxylation) at the susceptible C2/C6 positions.
Conformational Bias: The steric bulk and electronegativity of fluorine can restrict the rotation of the ethyl chain, potentially locking the molecule into a bioactive conformation preferred by adrenergic receptors or transporters.
Part 3: Synthetic Protocol (Guanylation)[2]
The most robust method for synthesizing 1-[2-(2-Fluorophenyl)ethyl]guanidine involves the guanylation of the corresponding primary amine. This protocol avoids the use of toxic cyanamide and utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a safe, effective guanylating agent.
Vessel: Flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Solvent: Anhydrous Acetonitrile (
) or DMF (Dimethylformamide). Acetonitrile is preferred for easier workup.
Charge: Dissolve 10 mmol (1.39 g) of 2-(2-Fluorophenyl)ethylamine in 20 mL of solvent.
Step 2: Addition of Guanylating Agent
Add 10 mmol (1.46 g) of 1H-pyrazole-1-carboxamidine hydrochloride to the solution.
Add 20 mmol (3.5 mL) of DIPEA (Hunig's Base) to neutralize the HCl and drive the reaction.
Step 3: Reaction & Monitoring
Heat the mixture to reflux (80°C) for 16–24 hours.
Monitoring: Monitor via TLC (Eluent: DCM/MeOH/NH4OH 80:20:2). The product will be highly polar and stay near the baseline compared to the starting amine. Ninhydrin stain will show a distinct color change for the guanidine.
Step 4: Workup & Purification
Cool the mixture to room temperature.
Concentration: Remove solvent under reduced pressure (Rotavap).
Precipitation: The residue is often an oil. Triturate with cold diethyl ether to precipitate the crude guanidine.
Purification: If high purity is required, convert to the hydrochloride salt by adding 1M HCl in ether, then recrystallize from Isopropanol/Ethanol.
Synthetic Workflow Diagram
Part 4: Validation & Quality Control
Trustworthiness in chemical synthesis requires rigorous validation. The following analytical signals confirm the identity of the synthesized compound.
Expected NMR Signals (Proton)
Solvent:
or (Note: Exchangeable protons may disappear in ).
Aromatic Region (7.0 - 7.4 ppm): Multiplet corresponding to 4 protons of the phenyl ring. The ortho-F coupling will split the adjacent proton significantly.
Methylene Linkers:
~2.85 ppm (t, 2H):
~3.35 ppm (t, 2H):
Guanidine Protons (DMSO only): Broad singlet ~7.0-7.5 ppm (4H).
Mass Spectrometry (ESI+)
Target Ion:
Calculated m/z: 182.11
Pattern: Look for the M+1 peak. No bromine/chlorine isotope patterns should be present.
References
IUPAC. (2023). IUPAC International Chemical Identifier (InChI). International Union of Pure and Applied Chemistry. [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-(2-Fluorophenyl)ethylamine. PubChem.[1][2][3][4][5] [Link]
Daylight Chemical Information Systems. (2023). SMILES - A Simplified Chemical Language. Daylight. [Link]
Metabolic Stability of Fluorinated Guanidine Compounds: A Strategic Guide for Drug Development
An In-Depth Technical Guide: Introduction: The Strategic Convergence of Fluorine and Guanidine in Medicinal Chemistry In the landscape of modern drug discovery, the guanidine moiety and the fluorine atom represent two of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Introduction: The Strategic Convergence of Fluorine and Guanidine in Medicinal Chemistry
In the landscape of modern drug discovery, the guanidine moiety and the fluorine atom represent two of the most powerful tools in the medicinal chemist's arsenal. The guanidinium group, protonated at physiological pH, is a bioisostere of a protonated amine but with significantly higher basicity (pKa ≈ 13.6), enabling it to form strong, persistent ionic bonds and a distributed network of hydrogen bonds with biological targets.[1][2] This functionality is prevalent in numerous natural products and approved drugs, prized for its ability to anchor ligands to protein active sites.[3]
Concurrently, fluorine has become an indispensable element for fine-tuning molecular properties.[4] Its strategic incorporation can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[5][6] One of the most celebrated applications of fluorination is the enhancement of metabolic stability. By replacing a metabolically labile carbon-hydrogen (C-H) bond with a robust carbon-fluorine (C-F) bond, chemists can effectively "shield" a molecule from oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][7]
This guide provides a comprehensive technical overview of the metabolic stability of compounds that feature this potent combination: fluorinated guanidines. We will delve into the mechanistic underpinnings of their metabolism, provide field-proven protocols for their evaluation, and explore strategic considerations for their design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synergy of these two motifs to design more durable and efficacious therapeutics.
The Physicochemical Landscape: How Fluorine Modulates the Guanidine Moiety
The introduction of fluorine into a guanidine-containing molecule creates a complex interplay of electronic and steric effects that directly influence its metabolic fate. Understanding these foundational principles is critical for rational drug design.
Electronic Effects on Basicity (pKa): Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing effect.[5] When placed near the guanidine group, fluorine can lower its pKa. This modulation of basicity can alter the compound's ionization state, which in turn affects its membrane permeability, target engagement, and bioavailability.[7]
Impact on Lipophilicity: Fluorination typically increases a molecule's lipophilicity (logP).[4][7] A single fluorine atom can modestly increase lipophilicity, while a trifluoromethyl (-CF3) group is among the most lipophilic substituents.[8] This property is a double-edged sword: enhanced lipophilicity can improve membrane permeation and cell penetration but may also increase non-specific binding and susceptibility to metabolism by lipophilic-binding enzymes like CYPs.[4][8]
Conformational Control: The steric bulk of fluorine, particularly in groups like -CF3, can restrict bond rotation and favor specific molecular conformations.[4][8] This can be strategically employed to lock a molecule into its bioactive conformation, enhancing potency while potentially masking metabolically vulnerable sites from enzymatic attack.
Core Metabolic Pathways of Guanidine-Containing Compounds
The guanidine group itself is relatively stable but can be subject to enzymatic transformation. The primary metabolic enzymes responsible for the biotransformation of many drugs are the cytochrome P450s, a superfamily of heme-containing monooxygenases.[9] While the metabolism of guanidines is not as extensively characterized as other functional groups, several key pathways have been identified.
Microsomal CYPs can catalyze the oxidation of N-hydroxyguanidines, which can be formed from the parent guanidine, to produce nitrogen oxides, including nitric oxide (NO), along with corresponding ureas and cyanamides.[10] The guanidine moiety can also be a substrate for other enzymes, and its degradation can ultimately lead to the formation of urea.[11][12] Furthermore, the guanidine group has been shown to interact with and, in some cases, inhibit CYP enzymes like CYP3A4 through the formation of stable complexes with the heme iron.[13]
Caption: General metabolic pathways for guanidine compounds.
The Strategic Role of Fluorine in Blocking Metabolic Soft Spots
The primary rationale for incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, often referred to as "metabolic soft spots."[4][5]
Causality of Metabolic Shielding:
The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[7] However, the improved stability is not solely due to bond strength. A more nuanced explanation involves the mechanism of CYP-mediated oxidation.[14][15] Fluorination alters the electronic properties of the molecule, which can reduce its affinity for the enzyme's active site or increase the energy barrier for the oxidative process.[14][16]
By replacing a hydrogen atom at a benzylic or aromatic position prone to hydroxylation with a fluorine atom, that specific metabolic pathway is effectively blocked.[4] This forces the metabolism to shift to other, potentially less favorable positions on the molecule or slows the overall rate of clearance, thereby increasing the compound's half-life and systemic exposure.[4][5]
Caption: Fluorine blocks a metabolic soft spot on an aryl ring.
In Vitro Methodologies for Assessing Metabolic Stability
Evaluating the metabolic stability of new chemical entities (NCEs) is a cornerstone of the drug discovery process.[17] A series of well-established in vitro assays are used to predict in vivo pharmacokinetic parameters like intrinsic clearance (CLint), half-life (t½), and bioavailability.[18][19]
Key In Vitro Test Systems
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes, particularly CYPs.[20] Microsomal stability assays are high-throughput and cost-effective, making them ideal for early-stage screening. Their primary limitation is the absence of Phase II enzymes and cellular transporters.
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[20] S9 stability assays can therefore evaluate both Phase I (e.g., CYP, FMO) and Phase II (e.g., UGT, SULT, GST) metabolic pathways.[20]
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes, cofactors, and drug transporters.[18][20] Hepatocyte stability assays are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment.[20]
Data Presentation: Typical In Vitro Assay Parameters
This protocol provides a self-validating system by including positive control compounds with known metabolic fates.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated guanidine compound upon incubation with liver microsomes.
Materials:
Test Compound (TC) stock solution (10 mM in DMSO)
Pooled Liver Microsomes (e.g., human, rat)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
Prepare a 1 µM working solution of the TC and controls by diluting the stock solution in buffer.
Incubation Setup (in duplicate):
To each well of the incubation plate, add 99 µL of the diluted microsome suspension.
Pre-warm the plate at 37°C for 5 minutes.
Initiate the reaction by adding 1 µL of the 1 µM TC working solution to the appropriate wells.
For the reaction wells, add 50 µL of the pre-warmed NADPH regenerating system. For "-NADPH" control wells, add 50 µL of buffer.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold quenching solution to the respective wells. The 0-minute sample is quenched immediately after adding the TC but before adding NADPH.
Sample Processing:
Seal the plate and vortex for 2 minutes to precipitate proteins.
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
Transfer the supernatant to a new 96-well plate for analysis.
Analysis:
Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.[18][21]
Data Calculation:
Plot the natural log of the percentage of TC remaining versus time.
The slope of the linear regression line (k) is the elimination rate constant.
Caption: Workflow for an in vitro microsomal stability assay.
Bioanalytical Techniques for Metabolite Analysis
Identifying the metabolites of a fluorinated guanidine is crucial for understanding its metabolic fate and identifying any potentially reactive or active metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for both quantifying the parent drug and identifying its metabolites.[18] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites.[18]
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR): This technique is uniquely suited for studying fluorinated compounds. It can be used to track the fate of the fluorine-containing parts of the molecule in complex biological matrices, providing valuable information about defluorination or metabolism near the fluorine atom.[8]
Radiolabeling (¹⁸F): For in-depth studies, particularly for PET imaging, the fluorine atom can be replaced with the positron-emitting isotope ¹⁸F.[7] This allows for non-invasive, real-time imaging of the drug's distribution and metabolism in vivo.[4]
Conclusion and Strategic Outlook
The strategic incorporation of fluorine into guanidine-containing drug candidates offers a powerful method for enhancing metabolic stability and improving overall pharmacokinetic properties. By blocking metabolic soft spots, fluorine can significantly increase a compound's half-life and bioavailability.[4][5] However, this is not a universal solution. The interplay between fluorine's effects on pKa, lipophilicity, and conformation requires careful, context-dependent consideration.
A robust drug development program must employ a suite of in vitro metabolic assays, from high-throughput microsomal screens to more comprehensive hepatocyte studies, to build a predictive model of a compound's in vivo behavior.[17][18][20] This iterative process of design, synthesis, and testing, supported by advanced bioanalytical techniques, is essential for optimizing the metabolic profile of fluorinated guanidines and ultimately developing safer, more effective medicines.
References
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
Metabolic Stability Services. Eurofins Discovery.
Fluorine in drug discovery: Role, design and case studies.
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.
How Is Fluorine Used in the Medical Field? Inhance Technologies.
Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed.
Metabolic Origin, Role and Fate of the Denaturant Guanidine. PMC.
Denaturation of cytochrome P450 2B1 by guanidine hydrochloride and urea: evidence for a metastable intermediate state of the active site. PubMed.
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate.
Fluorinated Pharmaceuticals.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Denaturation of Cytochrome P450 2B1 by Guanidine Hydrochloride and Urea: Evidence for a Metastable Intermediate State of the Active Site. ACS Publications.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). PMC.
(PDF) Metabolic Origin, Role and Fate of the Denaturant Guanidine. ResearchGate.
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). ACS Publications.
Fluorinated building blocks in drug design: new pathways and targets. PMC.
Fluorine in drug discovery: Role, design and case studies. ResearchGate.
Novel method to synthesise valuable fluorinated drug compounds. NUS.
Time- and NADPH-dependent inhibition of cytochrome P450 3A4 by the cyclopentapeptide cilengitide: significance of the guanidine group and accompanying spectral changes. PubMed.
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC.
Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC.
Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com.
Case studies of fluorine in drug discovery. OUCI.
Guanidine. Wikipedia.
Cytochrome P450 drug interactions: are they clinically relevant? Australian Prescriber.
ANALYTICAL METHODS. NCBI Bookshelf.
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications.
An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI.
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE.
Biologically active guanidine alkaloids. ScienceOpen.
Application Note: Scalable Synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine Hydrochloride
Executive Summary & Scientific Context This Application Note details the synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride , a structural analog of the adrenergic neuron blocking agent guanethidine. This co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
This Application Note details the synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride , a structural analog of the adrenergic neuron blocking agent guanethidine. This compound is frequently utilized in medicinal chemistry as a molecular probe for investigating sympathetic nervous system pathways and sodium-proton exchanger (NHE) inhibition.
While classical methods for guanidine synthesis often utilize cyanamide (hazardous) or S-methylisothiourea (odorous), this protocol prioritizes a modern, high-fidelity approach using 1H-Pyrazole-1-carboxamidine hydrochloride . This reagent acts as an electrophilic amidine transfer agent, offering superior yields and simplified workup compared to traditional thiol-releasing methods.
Retrosynthetic Analysis
The synthesis is disconnected at the guanidino-nitrogen bond. The most logical precursor is the primary amine, 2-(2-fluorophenyl)ethylamine , which is subjected to electrophilic guanylation.
We present two protocols. Protocol A is the recommended standard for research-scale synthesis (mg to gram scale) due to its operational simplicity and lack of noxious byproducts. Protocol B is provided as a cost-effective alternative for multi-gram scale-up where odor control (methanethiol evolution) can be managed via scrubbing.
Comparative Methodology
Feature
Protocol A (Recommended)
Protocol B (Alternative)
Reagent
1H-Pyrazole-1-carboxamidine HCl
S-Methylisothiourea Sulfate
Byproduct
Pyrazole (Water soluble, odorless)
Methanethiol (Toxic stench, gas)
Conditions
Room Temp / Mild Heat (DMF)
Reflux (Ethanol/Water)
Atom Economy
Moderate
High
Purity Profile
High (>98% often without column)
Moderate (Recrystallization required)
Protocol A: Synthesis via 1H-Pyrazole-1-carboxamidine (Standard)
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-fluorophenyl)ethylamine (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
Scientific Logic:[2][3] DMF is chosen because both the polar salt reagent and the organic amine are soluble, ensuring a homogeneous reaction phase.
Add DIPEA (2.5 equiv) dropwise.
Causality: The base is critical to neutralize the HCl associated with the pyrazole reagent, liberating the free base amidine for nucleophilic attack, while also neutralizing the HCl formed during the substitution.
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in one portion.
Step 2: Reaction Monitoring
Stir the mixture at Room Temperature (25°C) for 16–24 hours.
QC Check: Monitor via TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The starting amine (ninhydrin positive) should disappear.
Note: If conversion is slow, heat to 40°C. The fluorine substituent at the ortho position creates minor steric bulk but does not significantly deactivate the amine nucleophile.
Step 3: Workup & Isolation
Concentrate the reaction mixture under reduced pressure (high vacuum) to remove DMF and excess DIPEA. A viscous oil will remain.[4]
Precipitation: Add cold Diethyl Ether (or EtOAc) to the residue and triturate vigorously. The guanidine product is polar and should solidify or oil out, while the byproduct (pyrazole) and DIPEA salts are partially soluble or can be washed away.
Decant the supernatant. Wash the residue 3x with Diethyl Ether.
Step 4: Salt Formation (Final Product)
Dissolve the crude residue in a minimum amount of Ethanol .
Add 1M HCl in Diethyl Ether (1.5 equiv) dropwise with stirring at 0°C.
A white precipitate of 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl will form.
Filter the solid, wash with cold ether, and dry under vacuum.
Protocol B: Synthesis via S-Methylisothiourea (Scale-Up)
Safety Warning: This reaction evolves methanethiol (MeSH) , a toxic gas with a stench threshold of 1 ppb. This must be performed in a high-efficiency fume hood, preferably with a bleach scrubber trap.
Experimental Procedure
Mixing: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(2-fluorophenyl)ethylamine (1.0 equiv) and S-methylisothiourea sulfate (0.55 equiv - Note: sulfate is diprotic) in Ethanol/Water (1:1 v/v).
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
Mechanism:[3][5] The amine attacks the central carbon, displacing the methylthio group as methanethiol gas.
Scrubbing: Route the condenser outlet through a trap containing 10% Sodium Hypochlorite (Bleach) to oxidize the escaping methanethiol.
Workup: Cool to room temperature. Evaporate the solvent to dryness.[1]
Conversion to HCl Salt: The residue is the sulfate salt. To convert to HCl:
Incomplete reaction due to steric bulk of 2-F group.
Increase temperature to 50°C; ensure DIPEA is fresh (not carbonated).
Oily Product
Residual DMF or DIPEA salts preventing crystallization.
Dissolve oil in minimal MeOH, pour into excess cold Et2O. Scratch glass to induce nucleation.
Impurity (Pyrazole)
Inefficient washing.
The pyrazole byproduct is water-soluble. A quick aqueous wash of the free base (before HCl salt formation) can remove it, though this risks product loss due to water solubility. Better to use column chromatography (DCM/MeOH/NH3).
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87.
PubChem Compound Summary. (n.d.). Guanidine hydrochloride.[6][4][2][7][8][10][11][12][13] National Center for Biotechnology Information.
Preparation of stock solutions for 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl
Application Note: Preparation of Stock Solutions for 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl Abstract & Scope This application note details the standardized protocol for the preparation, solubilization, and storage of 1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Stock Solutions for 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl
Abstract & Scope
This application note details the standardized protocol for the preparation, solubilization, and storage of 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl . This compound, a substituted guanidine derivative, serves as a critical pharmacological tool, often utilized in studies involving norepinephrine transporters (NET) or NMDA receptor modulation.
While the hydrochloride (HCl) salt form enhances aqueous solubility compared to the free base, the presence of the lipophilic 2-fluorophenethyl moiety introduces amphiphilic properties that can lead to micro-precipitation in aqueous buffers at high concentrations. This guide provides a self-validating workflow to ensure consistent molarity and biological activity in both in vitro and in vivo assays.
Understanding the molecule's dual nature (hydrophilic head, lipophilic tail) is essential for solvent selection.
Property
Specification
Implication for Handling
Compound Name
1-[2-(2-Fluorophenyl)ethyl]guanidine HCl
Verify CAS if available (Note: distinct from biguanides).
Molecular Weight
~217.67 g/mol (Estimate based on formula)
Use exact MW on your specific vial label for calculations.
Salt Form
Hydrochloride (HCl)
Hygroscopic.[1][2] Absorbs atmospheric water rapidly.
Solubility (DMSO)
High (>100 mM)
Recommended for Master Stock.
Solubility (Water)
Moderate (~10-50 mM)
Risk of aggregation/precipitation at >50 mM.
Solubility (Ethanol)
Moderate
Prone to evaporation; less precise for long-term storage.
Critical Causality: We prioritize DMSO (Dimethyl Sulfoxide) for the Master Stock because it disrupts potential
stacking interactions between the fluorinated phenyl rings, preventing the formation of "seed crystals" that often occur in pure aqueous stocks over time.
Decision Logic: Solvent Selection
The following decision tree illustrates the logic for selecting the appropriate vehicle based on your downstream application.
Figure 1: Solvent selection workflow ensuring compatibility with biological systems.
Protocol 1: Preparation of Master Stock (100 mM)
Objective: Create a stable, high-concentration stock solution for long-term storage ($ -20^{\circ}\text{C} $).
Materials:
1-[2-(2-Fluorophenyl)ethyl]guanidine HCl (Solid)
Anhydrous DMSO (Sigma-Aldrich or equivalent,
)
Vortex mixer
Amber glass vials with PTFE-lined caps (to prevent plastic leaching)
Procedure:
Equilibration: Allow the product vial to equilibrate to room temperature before opening .
Reasoning: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic HCl salt, altering the net weight and molarity.
Weighing: Weigh approximately
of the compound into a tared amber glass vial. Record the exact mass () in mg.
Calculation: Calculate the required volume of DMSO (
) to achieve .
Example: If MW = 217.67 g/mol and Mass = 10.0 mg:
Dissolution: Add the calculated volume of anhydrous DMSO.
Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be crystal clear.
Self-Validation Step: Hold the vial against a light source. If "schlieren" lines (wavy optical distortions) or micro-particulates are visible, vortex for an additional 60 seconds or sonicate in a water bath at
for 2 minutes.
Aliquot & Store: Dispense into small aliquots (e.g.,
) to avoid freeze-thaw cycles. Store at .
Protocol 2: Aqueous Working Solutions
Objective: Prepare a working solution (e.g.,
or ) for immediate experimental use.
Warning: Do not store aqueous solutions of guanidine derivatives for
hours. Hydrolysis or adsorption to plastic surfaces may occur.
Procedure:
Thawing: Thaw a DMSO Master Stock aliquot at
until fully liquid. Vortex briefly.
Intermediate Dilution (Optional but Recommended):
Direct dilution from
to (1:1,000,000) is prone to pipetting errors.
Prepare a 1 mM Intermediate by diluting
Master Stock + Buffer/Media.
Precipitation Check (The "Crash" Test):
When adding the DMSO stock to the aqueous buffer, add it dropwise while vortexing the buffer.
Mechanism:[1][3] Rapid addition can create local high-concentration pockets where the lipophilic fluorophenyl tail drives precipitation before the DMSO disperses.
Sterilization:
If using for cell culture, pass the working solution through a 0.22
m PVDF or PES syringe filter .
Note: Do not use Nylon filters, as guanidine derivatives can bind non-specifically to Nylon membranes, reducing the effective concentration [1].
Storage, Stability & Troubleshooting[4]
Issue
Observation
Root Cause
Corrective Action
Precipitation
White cloudiness upon adding to PBS/Saline.
"Salting out" effect due to high ionic strength of PBS.
Switch to water for the intermediate dilution, then add 10x PBS concentrate. Or, reduce stock concentration.
Yellowing
Solution turns yellow over months at RT.
Oxidation of the amine/guanidine.
Discard. Always store at protected from light.
Viscosity
DMSO stock freezes at refrigerator temp ().
Normal property of DMSO (Freezing point ).
Warm in hands or bath. Do not pipette while semi-solid.
References
PubChem. (2023). Compound Summary: Guanidine hydrochloride derivatives and physicochemical properties.[1][4][5][6] National Library of Medicine. Available at: [Link][1]
Neau, S. H., et al. (1997). Solubility and solution stability of guanidine salts. Pharmaceutical Development and Technology. (General reference for guanidinium salt stability).
(Note: While specific literature on the exact 2-fluorophenyl-ethyl derivative is proprietary or sparse, the protocols above are derived from standard operating procedures for structurally analogous phenethylguanidines and fluorinated organic salts.)
Reaction conditions for guanidylation of 2-(2-fluorophenyl)ethylamine
An Application Note and Protocol for the Guanidinylation of 2-(2-Fluorophenyl)ethylamine For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Guanidinium Moiety Th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Guanidinylation of 2-(2-Fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium group, the functional component of the amino acid arginine, is a paramount pharmacophore in medicinal chemistry and drug design. Its persistent protonated state under physiological conditions allows it to engage in a multitude of non-covalent interactions, including hydrogen bonding and salt bridge formation, which are critical for molecular recognition at biological targets.[1][2] The synthesis of guanidine-containing molecules is therefore a key strategy in the development of new therapeutic agents.[3][4]
This guide provides a comprehensive, field-proven protocol for the guanidinylation of 2-(2-fluorophenyl)ethylamine, a common building block in pharmaceutical research. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a robust and reproducible methodology. The protocol detailed herein utilizes a modern, mild, and efficient iodine-catalyzed approach with N,N'-di-Boc-thiourea, which circumvents the need for hazardous heavy-metal reagents.[5][6][7]
Reaction Principle: Activating Thiourea for Amine Addition
The direct reaction of an amine with a thiourea is generally inefficient. The core strategy involves the in-situ activation of a protected thiourea derivative to generate a highly electrophilic intermediate, which is then readily attacked by the primary amine nucleophile, 2-(2-fluorophenyl)ethylamine. The use of tert-butoxycarbonyl (Boc) protecting groups is essential to temper the high basicity of the guanidine moiety during synthesis, allowing for easier handling and purification.[8][9]
In the selected method, N,N'-di-Boc-thiourea is activated by a combination of iodine (I₂) and an oxidant, tert-butyl hydroperoxide (TBHP). The proposed mechanism involves the formation of an iodide-thiouronium complex, which then eliminates to form a reactive carbodiimide intermediate. This intermediate is promptly trapped by the primary amine to yield the desired N,N'-di-Boc-protected guanidine product.[6][7]
Caption: General mechanism for iodine-catalyzed guanidinylation.
Comparative Analysis of Common Guanidinylating Reagents
The choice of guanidinylating reagent is critical and depends on the substrate's reactivity, desired protecting group strategy, and tolerance for specific reaction conditions. Below is a comparative summary of several prevalent reagents.
Reagent/System
Key Advantages
Key Disadvantages
Typical Conditions
N,N'-di-Boc-thiourea + Activator (e.g., I₂, TCT)
Avoids heavy metals; mild conditions; cost-effective.[5][6][7]
Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the consumption of the starting amine by TLC.
Causality: The primary amine is the limiting reagent, and its disappearance signals the completion of the reaction. Use a mobile phase such as 3:1 Petroleum Ether/Ethyl Acetate. The starting amine should be visible by staining with ninhydrin (a purple spot will appear upon heating). The protected guanidine product will not stain with ninhydrin. Reaction times can vary from 30 minutes to 12 hours depending on the substrate.[7]
Workup: Upon complete consumption of the amine, dilute the reaction mixture with dichloromethane (e.g., 50 mL). Transfer the solution to a separatory funnel and wash with deionized water (e.g., 10 mL) to remove water-soluble impurities and excess TBHP.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a residue.
Part 3: Purification by Flash Chromatography
Column Preparation: Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 100% Petroleum Ether).
Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 9:1 PE/EtOAc). The polarity can be gradually increased as needed while monitoring the fractions by TLC.
Fraction Collection: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield the purified N,N'-di-Boc-protected guanidine.
Part 4: Deprotection to Yield the Final Guanidinium Salt
The Boc groups can be efficiently removed under acidic conditions to yield the final, unprotected guanidine, which is isolated as a salt.[11]
Dissolution: Dissolve the purified, Boc-protected guanidine (1.0 equivalent) in dichloromethane (DCM).
Acidolysis: Add trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) to the solution at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the guanidinium trifluoroacetate salt, which can then be collected by filtration.
Workflow and Validation
The entire process, from starting materials to the final validated product, is a self-validating system where each step's outcome is confirmed before proceeding.
Caption: A comprehensive workflow for synthesis and validation.
Analytical Characterization
Reaction Monitoring: Progress can be tracked using Thin Layer Chromatography (TLC) or more precisely with Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting amine mass ion and the appearance of the product mass ion.[16][17]
Product Confirmation: The structure and purity of the final protected and deprotected products should be confirmed by:
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.[7]
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[7]
Safety and Handling
Conduct all operations in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Toluene and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
tert-Butyl hydroperoxide (TBHP) is a strong oxidant. Handle with care and avoid contact with incompatible materials.
Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.
References
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). New Reagents for Guanidinylation of Amines. Synthesis, 2004(01), 37-42.
Hayes, C. J., et al. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e113. [Link]
A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. (n.d.). [Link]
Royal Society of Chemistry. (n.d.). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. [Link]
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
El-Faham, A., et al. (2014). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 1180, 297-310. [Link]
Taylor & Francis Group. (2017). Simple generalized reaction conditions for the conversion of primary aliphatic amines to surfactant-like guanidine salts with 1H-pyrazole carboxamidine hydrochloride. Figshare. [Link]
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? [Link]
Google Patents. (n.d.). Process for preparing guanidine.
Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). [Link]
JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
Google Patents. (n.d.).
ResearchGate. (2025). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. [Link]
Facile Guanidine Formation under Mild Acidic Condition. (n.d.). [Link]
JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. [Link]
Google Patents. (n.d.). Method for preparing guanidine compound.
Beilstein Journals. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. [Link]
RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. [Link]
Product Class 13: Guanidine Derivatives. (n.d.). [Link]
Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
Application Note: Solvent Selection & Handling for 1-[2-(2-Fluorophenyl)ethyl]guanidine Hydrochloride
Abstract This guide provides a technical framework for the solubilization and handling of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride . Unlike simple guanidine salts used as bulk denaturants, this substituted guan...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a technical framework for the solubilization and handling of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride . Unlike simple guanidine salts used as bulk denaturants, this substituted guanidine is a bioactive ligand (often targeting NMDA or sigma receptors) possessing a distinct amphiphilic structure. This note addresses the challenge of balancing the high polarity of the guanidinium head group with the lipophilicity of the fluorinated phenyl tail to prevent experimental artifacts such as compound precipitation ("crashing out") or solvent-induced cytotoxicity.
Chemical Profile & Solubility Logic
To select the correct solvent, one must understand the competing physicochemical forces within the molecule.
Structural Analysis
Head Group (Guanidine HCl): Highly polar, ionic, and hydrophilic. It drives water solubility and hydrogen bonding.
Tail Group (2-Fluorophenyl-ethyl): Lipophilic and hydrophobic. The fluorine atom adds electronegativity but increases lipophilicity compared to a hydroxyl group, enhancing membrane permeability but reducing aqueous solubility limit compared to simple guanidine.
Salt Form (HCl): The hydrochloride salt neutralizes the basic guanidine, significantly improving aqueous solubility compared to the free base.
Solvent Compatibility Matrix
The following table summarizes solvent suitability based on dielectric constants and the molecule's amphiphilic nature.
Solvent
Solubility Rating
Primary Use
Notes
DMSO (Dimethyl Sulfoxide)
Excellent (>100 mM)
Primary Stock Solution
Universal solvent for this class. Stabilizes the compound for long-term storage (-20°C).[1][2]
Water (Deionized/Milli-Q)
Good (~50-100 mM)
Secondary Stock / Working
Excellent for immediate use. Caution: Long-term storage in water can lead to hydrolysis or microbial growth.
Ethanol (Abs. EtOH)
Moderate/Good
Alternative Stock
Useful if DMSO is contraindicated (e.g., specific enzymatic assays sensitive to DMSO).
PBS / Saline
Moderate
Working Solution Only
High salt concentration in PBS can suppress solubility ("salting out"). Do not use for high-concentration stocks (>10 mM).
DMF (Dimethylformamide)
Good
Not Recommended
Often too toxic for downstream biological assays compared to DMSO.
Hexane / Chloroform
Poor/Insoluble
None
The HCl salt form prevents dissolution in non-polar organics.
Experimental Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration (e.g., 10 mM or 50 mM) master stock for long-term storage.
Calculation: Calculate the required volume of DMSO.
(Note: Ensure you use the MW of the HCl salt , not the free base.)
Weighing: Weigh the solid compound into a sterile microcentrifuge tube or amber vial.
Critical: This salt is hygroscopic .[2][4][5] Minimize exposure to air.[4][6] Recap the source container immediately.
Dissolution: Add the calculated volume of Anhydrous DMSO.
Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
QC Check: Hold the vial up to a light source. If particulates remain, sonicate for 5 minutes at room temperature.
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).
Protocol B: Preparation of Aqueous Working Solution
Objective: Dilute the DMSO stock into an assay buffer without precipitation.
Mechanism of Failure (The "Crash Out"):
Adding a bolus of high-concentration DMSO stock directly into a cold, high-salt buffer (like PBS) can cause the lipophilic tail of the molecule to aggregate before it disperses.
Correct Procedure (Serial Dilution):
Thaw: Thaw the DMSO stock at room temperature (or 37°C if crystals are visible). Vortex.
Intermediate Step (Optional but Recommended): If the final concentration is low (e.g., nanomolar), perform an intermediate dilution in pure water or media before adding to the final high-salt assay plate.
Example: Dilute 10 mM DMSO stock 1:100 in water
100 µM Intermediate.
Final Dilution: Add the Intermediate to the Assay Buffer (PBS/Media) to reach the final concentration.
Rule of Thumb: Keep final DMSO concentration < 0.1% (v/v) for cell-based assays and < 1% (v/v) for biochemical assays to avoid solvent artifacts.
Visualization of Workflows
Decision Tree: Solvent Selection
This diagram guides the researcher through the decision-making process based on the intended application.
Caption: Decision matrix for selecting the optimal solvent based on storage needs and experimental constraints.
Serial Dilution Workflow
This diagram illustrates the "Step-Down" method to prevent precipitation of the lipophilic tail.
Caption: Step-down dilution protocol to ensure solubility and minimize DMSO toxicity in final assays.
Stability & Troubleshooting
Hygroscopicity Management
Guanidine salts are notoriously hygroscopic (water-attracting).
Symptom: The white powder turns into a sticky gel or clumps.
Prevention: Store the solid bottle in a desiccator or with silica gel packs. Allow the bottle to reach room temperature before opening to prevent condensation.[6]
Troubleshooting Table
Issue
Observation
Root Cause
Solution
Incomplete Dissolution
Particulates visible in DMSO.
Saturation or cold solvent.
Sonicate for 10 mins at 30°C. Ensure DMSO is anhydrous.
Precipitation in Media
Cloudiness upon adding stock to media.
"Crash out" effect (Lipophilic tail aggregation).
Use the Serial Dilution Protocol (Section 2.2). Vortex media while adding.
Fluorophenyl guanidines (FPGs) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for urea and thiourea derivatives while offering tunable basicity (pKa ~12–13) and enhanced metabolic stability due to strategic fluorine substitution. These ligands frequently exhibit polypharmacology, acting as low-affinity, non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor ion channel (PCP site) and as high-affinity modulators of Sigma-1 (
) and Sigma-2 () receptors.
This guide provides validated protocols for the synthesis, handling, and pharmacological profiling of FPGs. It addresses the specific challenges of working with these highly basic, lipophilic cations, particularly regarding non-specific binding (NSB) and solubility in physiological buffers.
Chemical Handling & Safety
Expert Insight: Guanidines are strong organic bases.[1][2][3] In their free-base form, diarylguanidines are often poorly soluble in water and prone to sticking to plasticware.
Storage: Store as Hydrochloride (HCl) or Tartrate salts to ensure stability and water solubility.
Solubilization: Prepare 10 mM stock solutions in 100% DMSO. For aqueous dilutions, ensure the final DMSO concentration is <0.1% to avoid solvent effects on receptor conformation.
Plasticware: Use low-binding polypropylene plates or silanized glass for radioligand binding to minimize NSB.
) of a novel fluorophenyl guanidine (e.g., N,N'-bis(3-fluorophenyl)guanidine) for the intrachannel PCP site of the NMDA receptor.
Principle: FPGs typically bind deep within the ion channel, competing with [³H]MK-801 (Dizocilpine). This assay must be performed in the presence of Glutamate and Glycine to open the channel, exposing the binding site.
Materials
Source Tissue: Rat forebrain membranes (well-washed to remove endogenous glutamate/glycine) or HEK293 cells expressing GluN1/GluN2B.
Radioligand: [³H]MK-801 (Specific Activity: 15–30 Ci/mmol). Final concentration: 2–5 nM.
Assay Buffer: 5 mM Tris-HCl (pH 7.4) containing 10 µM Glutamate and 10 µM Glycine. Critical: Do not use phosphate buffers as cations can precipitate.
Step-by-Step Workflow
Membrane Preparation: Thaw rat forebrain membranes and wash 3x in assay buffer (centrifuge 48,000 x g, 20 min) to remove endogenous excitatory amino acids. Resuspend to 0.2–0.4 mg protein/mL.
Plate Setup: In a 96-well polypropylene plate, add:
NSB Wells: Add 10 µM unlabeled MK-801 instead of test compound.
Total Binding Wells: Add Vehicle (0.1% DMSO).
Incubation: Incubate for 2 hours at 25°C (Room Temp) or 4 hours at 4°C .
Why? Guanidine kinetics can be slow. Equilibrium is critical for accurate
determination.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hr to reduce cationic binding to the filter).
Wash: Wash 3x with 3 mL ice-cold 5 mM Tris-HCl.
Detection: Add liquid scintillation cocktail and count.
Data Analysis
Calculate
using the Cheng-Prusoff equation:
= Concentration of [³H]MK-801.
= Dissociation constant of [³H]MK-801 (typically ~2–5 nM).
Protocol 2: Sigma Receptor Selectivity Profiling
Objective: Differentiate affinity between
and subtypes, a common requirement for fluorophenyl guanidines (analogous to DTG).
Assay Matrix
Parameter
Sigma-1 () Assay
Sigma-2 () Assay
Radioligand
-Pentazocine (2–3 nM)
[³H]DTG (3 nM)
Masking Agent
None
(+)Pentazocine (100 nM) (Blocks sites)
NSB Control
Haloperidol (10 µM)
Haloperidol (10 µM) or DTG (10 µM)
Buffer
50 mM Tris-HCl (pH 7.4)
50 mM Tris-HCl (pH 8.0)
Incubation
120 min @ 37°C
60 min @ 25°C
Methodological Note: Since [³H]DTG is a non-selective sigma ligand, the inclusion of 100 nM unlabeled (+)pentazocine is mandatory in the
assay to occupy all sites, ensuring the radiosignal comes solely from binding.
Objective: Confirm if binding translates to functional channel blockade.
System: Primary Cortical Neurons (DIV 10–14) or HEK293-NR1/NR2B.
Workflow Visualization
Figure 1: Functional Calcium Flux Workflow. FPG ligands are pre-incubated to allow channel access before agonist stimulation.
Protocol Details
Dye Loading: Load cells with Fluo-4 AM (2 µM) in HBSS containing 2.5 mM Probenecid (to inhibit dye efflux).
Buffer Switch: Replace loading buffer with Mg²⁺-free HBSS containing 2 mM CaCl₂.
Critical: Magnesium blocks the NMDA channel at resting potential.[4] Removing it is essential to see the blocking effect of the test ligand.
Baseline: Measure fluorescence for 30 seconds.
Addition: Inject Test Compound (FPG) and incubate for 10 min.
Stimulation: Inject Glutamate/Glycine cocktail.
Analysis: Calculate % Inhibition of the peak fluorescence response relative to vehicle control.
Mechanism of Action Diagram
The following diagram illustrates the competitive dynamics at the NMDA receptor and the dual-targeting nature of FPG ligands.
Figure 2: Dual Mechanism of Action. FPG ligands block the open NMDA channel pore (preventing Ca²⁺ overload) while simultaneously modulating Sigma-1 receptors, which can provide secondary neuroprotective effects.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Non-Specific Binding (NSB)
Lipophilicity of fluorophenyl group; Cationic charge.
Pre-soak GF/B filters in 0.3% PEI. Use 0.1% BSA in assay buffer.
Low Solubility / Precipitates
Free base formation at pH > 8.0.
Maintain pH 7.4. Dissolve stock in DMSO. Do not freeze-thaw stocks >3 times.
Inconsistent IC50 (Functional)
"Use-dependence" of channel blockers.
Ensure Glutamate/Glycine is added after or with the ligand, or pre-incubate in the presence of low-dose agonist if studying open-channel block specifically.
No Sigma-2 Signal
Sigma-1 interference.
Verify the concentration of (+)Pentazocine mask is sufficient (100–300 nM).
References
Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[5] Proc. Natl. Acad. Sci. USA.[5] Link
Keana, J. F., et al. (1989). "Synthesis and characterization of a series of substituted guanidines as neuroprotective agents." Proc. Natl. Acad. Sci. USA.[5] Link
Reddy, P. V., et al. (1994). "In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites."[6] Journal of Pharmacology and Experimental Therapeutics. Link
BindingDB. "1,2-bis[(Z)-(4-fluorobenzylidene)amino]guanidine Data."[7] Link
Vertex Pharmaceuticals. "Aptiganel (Cerestat) Pharmacology." Stroke. Link
Procedure for coupling 1-[2-(2-Fluorophenyl)ethyl]guanidine to scaffolds
This Application Note provides a definitive technical guide for coupling 1-[2-(2-Fluorophenyl)ethyl]guanidine (hereafter referred to as FPEG ) to various molecular scaffolds. Abstract 1-[2-(2-Fluorophenyl)ethyl]guanidine...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a definitive technical guide for coupling 1-[2-(2-Fluorophenyl)ethyl]guanidine (hereafter referred to as FPEG ) to various molecular scaffolds.
Abstract
1-[2-(2-Fluorophenyl)ethyl]guanidine is a privileged pharmacophore combining a lipophilic, metabolically stable fluorophenethyl tail with a polar, basic guanidine headgroup. It serves as a critical bioisostere for arginine residues in peptidomimetics and is a key moiety in the design of NHE (Sodium-Hydrogen Exchanger) inhibitors and GPCR ligands. However, the guanidine group’s high basicity (
) and ambident nucleophilicity present unique synthetic challenges. This guide outlines three validated protocols for coupling FPEG to carboxylic acid, heteroaryl, and -dicarbonyl scaffolds.
Part 1: Pre-Coupling Considerations
Salt Management & Free-Basing
FPEG is typically supplied as a stable salt (e.g., Hydrochloride or Hemisulfate). The free base is hygroscopic and prone to absorbing atmospheric
.
Direct Use (Preferred): For most reactions, generate the free base in situ using a non-nucleophilic base (e.g., NaH,
-BuOK, or DIPEA) to avoid isolation losses.
Isolation (If necessary): If isolation is required, dissolve the salt in minimal water, basify to pH 14 with 50% NaOH, extract immediately into DCM, dry over
(not , which can coordinate), and concentrate. Store under argon.
Strategic Decision Matrix
Select the coupling method based on the electrophilic handle present on your scaffold.
Figure 1: Decision matrix for selecting the appropriate coupling protocol.
Standard peptide coupling reagents (EDC, HATU) often fail or produce low yields due to the high basicity of guanidine, which can form unreactive salts with the activated ester or attack the coupling reagent itself. The Carbonyldiimidazole (CDI) method is the industry standard for this transformation.
Mechanism
Activation: The carboxylic acid reacts with CDI to form a reactive Acyl Imidazole .
Coupling: The FPEG free base attacks the carbonyl of the acyl imidazole. The displaced imidazole acts as a proton shuttle.
Protocol: The CDI "One-Pot"
Reagent
Equivalents
Role
Scaffold-COOH
1.0
Electrophile
CDI
1.1 - 1.2
Activator
FPEG (Salt)
1.2
Nucleophile
NaH (60% disp.)
2.5
Base (to deprotonate FPEG salt)
DMF (Anhydrous)
Solvent
[0.1 M]
Step-by-Step Procedure:
Activation: In a flame-dried flask under Argon, dissolve Scaffold-COOH (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq).
Observation: Evolution of
gas bubbles.
Time: Stir at RT for 1–2 hours. Verify complete conversion to acyl imidazole by TLC (or quench an aliquot with MeOH to check for methyl ester by LCMS).
Free-Basing (Separate Vessel): While activation proceeds, suspend FPEG Salt (1.2 eq) in anhydrous DMF. Carefully add NaH (2.5 eq) at 0°C. Stir for 30 min until H2 evolution ceases and a clear solution/suspension forms.
Coupling: Cannulate the FPEG free base solution dropwise into the Acyl Imidazole solution at RT.
Reaction: Stir at RT for 4–16 hours.
Workup: Quench carefully with water (destroy excess NaH). Extract with EtOAc.[1][2] Wash organic layer with water (x3) to remove DMF and imidazole. Dry over
Purification: Flash chromatography. Acylguanidines are polar; use DCM:MeOH (95:5) or similar.
Key Insight: If the scaffold is sensitive to NaH, use KOtBu in THF or generate the free base using a resin-bound base (e.g., Amberlyst A-21) prior to addition.
Part 3: Method B - Heteroarylation via
Target: Coupling FPEG to Chloropyrimidines, Chlorotriazines, or Fluoronitrobenzenes.
Application: Kinase Inhibitors, GPCR Antagonists.
Guanidines are excellent nucleophiles for Nucleophilic Aromatic Substitution (
). The reaction is regioselective for the most electron-deficient position.
Protocol: Microwave-Assisted
Reagent
Equivalents
Role
Heteroaryl-Cl
1.0
Scaffold
FPEG (Salt)
1.2
Nucleophile
or DIPEA
3.0
Base
Dioxane or NMP
Solvent
[0.2 M]
Step-by-Step Procedure:
Setup: In a microwave vial, combine Heteroaryl-Cl (1.0 eq), FPEG Salt (1.2 eq), and
(3.0 eq).
Solvent: Add anhydrous 1,4-Dioxane (for standard reactivity) or NMP (for sluggish substrates).
Reaction:
Microwave: 120°C for 20–40 minutes.
Thermal: Reflux (100°C) for 4–12 hours.
Workup: Filter off inorganic salts. Dilute filtrate with EtOAc, wash with brine.
Purification: These products are often basic. Use amine-functionalized silica or add 1%
to the eluent to prevent streaking.
Regioselectivity Note: When reacting with 2,4-dichloropyrimidine :
C4-Substitution: Favored under steric control and standard conditions (less hindered).
C2-Substitution: Can be promoted by using non-polar solvents and specific Lewis acids, but FPEG will naturally prefer the C4 position due to the steric bulk of the phenethyl chain.
Part 4: Method C - De Novo Cyclization
Target: Coupling FPEG to
-Keto Esters.
Application: Constructing Pyrimidine Scaffolds directly from the guanidine.
Instead of attaching FPEG to an existing ring, this method builds the ring around the guanidine nitrogen.
Protocol Summary:
Combine FPEG Salt (1.0 eq),
-Keto Ester (1.0 eq), and NaOEt (2.5 eq) in Ethanol.
Reflux for 12–24 hours.
The guanidine acts as a 1,3-binucleophile, condensing with both the ketone and the ester to form a 2-amino-4-hydroxypyrimidine derivative (tautomerizes to pyrimidone).
Part 5: Analytical & Quality Control
NMR Characterization
NMR: The fluorine atom on the phenethyl ring is a built-in handle. Expect a signal around -118 ppm (depending on solvent). This is excellent for monitoring reaction progress without interference from the scaffold.
NH Protons: In acylguanidines, the NH protons are often broad and deshielded (
8.0–10.0 ppm).
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield (Method A)
Incomplete activation of acid.
Ensure dry DMF; increase CDI time; check for moisture.
Low Yield (Method A)
Guanidine salt not deprotonated.
NaH is superior to DIPEA for CDI coupling. Ensure H2 evolution stops.
Regioisomers (Method B)
Competition between N1/N2/N3.
Sterics usually force reaction at the terminal . If internal coupling occurs, lower temp.
Hygroscopicity
Free base degradation.
Store FPEG as salt; only free-base immediately before use.
References
Synthesis of Acylguanidines via CDI
Title: A General Procedure for the Synthesis of Acylguanidines Derived from Aliphatic and Aromatic Amines.[3][4]
Application Notes & Protocols: Crystallization of Guanidine Hydrochloride and its Salts
Introduction: The Critical Role of Crystalline Guanidine Hydrochloride Guanidine hydrochloride (GuHCl), a compound composed of the guanidinium cation and the chloride anion, is a cornerstone reagent in biochemistry and m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystalline Guanidine Hydrochloride
Guanidine hydrochloride (GuHCl), a compound composed of the guanidinium cation and the chloride anion, is a cornerstone reagent in biochemistry and molecular biology.[1][2] Its potent chaotropic properties are widely exploited for denaturing proteins and nucleic acids, solubilizing inclusion bodies, and facilitating protein refolding studies.[2][3][4][5][6] In the pharmaceutical industry, guanidinium salts serve as intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including folic acid and sulfonamide drugs.[3][7]
The purity and physical form of GuHCl are paramount to its efficacy and consistency in these applications. Crystallization is the definitive industrial method for purification, enabling the removal of process-related impurities and by-products.[7][8] Furthermore, controlling the crystallization process allows for the manipulation of critical crystal attributes such as size, shape, and polymorphic form, which directly impact handling, dissolution, and stability.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental principles and practical methodologies for the crystallization of guanidine hydrochloride. It is designed to bridge theoretical understanding with actionable, field-proven protocols.
Physicochemical Foundations for Crystallization
A successful crystallization strategy is built upon a thorough understanding of the solute's physicochemical properties. Guanidine hydrochloride is a white crystalline powder with a melting point of approximately 181–183°C, though it decomposes at this temperature.[1] It is highly hygroscopic and its stability is a key consideration for storage.[9]
Solubility Profile: The Key to Method Selection
The solubility of GuHCl is the most critical parameter for designing a crystallization process. It is freely soluble in water and other polar solvents but practically insoluble in nonpolar solvents.[1][9] This differential solubility is the primary lever for inducing crystallization. The solubility of GuHCl increases with temperature, making cooling crystallization a viable method.[9][10]
The following table summarizes the solubility of guanidine hydrochloride in various neat solvents at 298.15 K (25 °C), providing a quantitative basis for solvent selection.
Solvent
Molar Mass ( g/mol )
Solubility (Mole Fraction, x₁)
N,N-dimethylformamide (DMF)
73.09
0.4017
N,N-dimethylacetamide (DMAC)
87.12
0.3400
2-methoxyethanol
76.09
0.3330
2-ethoxyethanol
90.12
0.2963
2-propoxyethanol
104.15
0.2158
Methanol
32.04
0.2017
N-methyl pyrrolidone (NMP)
99.13
0.1704
2-butoxyethanol
118.17
0.1531
Ethanol
46.07
0.1174
Isopropanol
60.10
0.08857
n-propanol
60.10
0.06604
Data synthesized from Zhang, K., et al. (2022).[10]
Notably, the maximum solubility in water at room temperature is approximately 6 M. To achieve a higher concentration, such as 8 M, the solution must be heated to around 35°C.[6][11]
Core Crystallization Methodologies & Protocols
Crystallization is fundamentally a process of generating a supersaturated solution from which the solute precipitates as a well-ordered solid. The primary methods to achieve supersaturation for guanidine hydrochloride are cooling, the addition of an antisolvent, and solvent evaporation.
Workflow for Crystallization Method Selection
The choice of crystallization method depends on the solubility profile of the guanidinium salt, its thermal stability, and the nature of the impurities to be removed. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a suitable GuHCl crystallization method.
Method 1: Cooling Crystallization
Expertise & Experience: This is the most common method for substances like GuHCl, whose solubility significantly increases with temperature.[9][10] The key is to control the rate of cooling. Slow cooling promotes the growth of larger, more perfect crystals, which are typically purer as the lattice has more time to reject impurities. Rapid cooling can lead to the nucleation of many small crystals, potentially trapping impurities.
Protocol: Cooling Crystallization from an Aqueous Solution
Dissolution: In a clean, jacketed glass reactor, add crude guanidine hydrochloride to deionized water. A starting point is to use a ratio where the final concentration will be near saturation at the dissolution temperature (e.g., aiming for a 6-8 M solution).[11][12]
Heating: While stirring, heat the solution to 60-70°C to ensure complete dissolution.[13] Visually inspect for any remaining particulate matter. If insolubles are present, perform a hot filtration through a suitable filter medium (e.g., Whatman No. 40 paper) into a clean, pre-heated vessel to prevent premature crystallization.[14]
Controlled Cooling: Set the reactor's cooling program. A linear cooling rate of 5-10°C per hour is a good starting point. Slower rates are generally better for purity.
Seeding (Optional but Recommended): Once the solution has cooled by 5-10°C (entering the metastable zone), add a small quantity of pure GuHCl seed crystals. This step provides templates for growth, helps control crystal size, and prevents excessive spontaneous nucleation.
Crystallization & Maturation: Continue cooling to the final temperature (e.g., 0-5°C). Once the final temperature is reached, hold the slurry under gentle agitation for a maturation period of 2-4 hours. This allows the system to reach equilibrium and can improve yield and purity.
Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).
Washing: Wash the crystal cake with a small amount of a cold solvent in which GuHCl is only slightly soluble, such as ethanol or isopropanol, to remove residual mother liquor.[3]
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Method 2: Antisolvent Crystallization
Expertise & Experience: This method is highly effective given the stark difference in GuHCl's solubility between polar solvents (like water, methanol, DMF) and less polar or nonpolar solvents (like ethanol, isopropanol, or toluene).[10][15] The critical parameter is the rate of antisolvent addition. Adding the antisolvent too quickly can cause a rapid, localized increase in supersaturation, leading to "oiling out" or the formation of an amorphous precipitate instead of crystals.
Protocol: Antisolvent Crystallization using Water and Isopropanol
Dissolution: Dissolve the crude guanidine hydrochloride in a minimal amount of warm deionized water (e.g., 40°C) to create a concentrated, near-saturated solution.
Setup: Place the GuHCl solution in a vessel equipped with an overhead stirrer. The antisolvent (isopropanol, a solvent in which GuHCl has low solubility[10]) should be added via a controlled-rate addition funnel or a syringe pump.
Antisolvent Addition: Begin stirring the GuHCl solution and slowly add the isopropanol. The addition rate should be slow enough to maintain a slightly cloudy (supersaturated) state without causing heavy precipitation. The target is typically a final solvent/antisolvent ratio of 1:3 to 1:5 by volume, but this must be optimized.
Crystallization & Maturation: As the antisolvent is added, crystals will begin to form. After the full volume of antisolvent has been added, allow the slurry to stir at room temperature for 1-2 hours for maturation.
Isolation & Washing: Filter the crystals. Wash the cake with a small amount of the pure antisolvent (isopropanol) to displace the mother liquor.
Drying: Dry the crystals under vacuum at a moderate temperature.
Method 3: Evaporative Crystallization
Expertise & Experience: This method is suitable when the solute is not thermally sensitive at the solvent's boiling point. For GuHCl, which decomposes near its melting point, vacuum evaporation is preferred to keep the temperature low.[16][17] This technique is often used to concentrate a solution before initiating cooling or antisolvent crystallization.
Protocol: Vacuum Evaporative Crystallization
Dissolution: Prepare a solution of GuHCl in a suitable solvent (e.g., water or methanol) at a concentration below saturation.
Concentration: Transfer the solution to a rotary evaporator (rotovap).
Evaporation: Apply a vacuum and gently heat the water bath (e.g., 40-50°C) to begin removing the solvent.
Inducing Crystallization: Continue evaporation until crystals begin to form in the flask. Once a significant amount of solid is present, stop the evaporation.
Cooling & Isolation: Allow the resulting slurry to cool to room temperature or below to maximize yield. Isolate the crystals by filtration, followed by washing and drying as described in previous methods.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out / Amorphous Precipitate
Supersaturation generated too quickly; high impurity levels depressing the freezing point.
Reduce the cooling rate or antisolvent addition rate. Filter the hot solution to remove insoluble impurities. Add seed crystals.
Poor Yield
Final temperature is too high; insufficient crystallization time; incorrect solvent/antisolvent ratio.
Lower the final crystallization temperature. Increase the maturation time. Optimize the solvent/antisolvent ratio by performing small-scale trials.
Fine, Needle-like Crystals
High degree of supersaturation; rapid nucleation.
Decrease the cooling rate. Add seed crystals early in the process. Use a less-polar solvent if possible to slow nucleation.
Product Fails Purity Specs
Impurities co-crystallize or are trapped in the crystal lattice; inefficient washing.
Recrystallize the material a second time.[16] Ensure the crystal cake is washed with a cold, fresh solvent. Consider a different crystallization method (e.g., antisolvent may be better at rejecting certain impurities than cooling).[8]
Conclusion
The crystallization of guanidine hydrochloride is a controllable and scalable process critical for achieving the high purity required for its diverse applications. A successful protocol is rooted in the strategic manipulation of its solubility through changes in temperature, solvent composition, or solution concentration. By understanding the principles behind cooling, antisolvent, and evaporative methods, and by carefully controlling key parameters such as cooling rate and agitation, researchers can consistently produce high-quality crystalline GuHCl. The protocols and troubleshooting guide provided herein serve as a robust starting point for process development and optimization in both research and industrial settings.
References
Zhang, K., et al. (2022). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. Available at: [Link]
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Available at: [Link]
Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. Available at: [Link]
Solubility of Things. (n.d.). Guanidine. Available at: [Link]
Google Patents. (2006). CN1247536C - Process for preparing guanidine hydrochloride.
Google Patents. (2006). CN1784381A - Method for crystallizing guanidinium salts.
Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound. Available at: [Link]
ResearchGate. (2015). Can anyone suggest a method for crystallise Bicyclic guanidine?. Available at: [Link]
Vincentelli, R., & Bignon, C. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 13(10), 2782-2792. Available at: [Link]
MP Biomedicals. (n.d.). Guanidine Hydrochloride. Available at: [Link]
PharmaCompass.com. (n.d.). Guanidine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
ResearchGate. (2023). Results of recrystallization from water with antisolvent. Available at: [Link]
Google Patents. (2023). CN118834146A - Preparation method of guanidine hydrochloride.
RSC Publishing. (n.d.). Guanidinium sulfates as directors of noncentrosymmetric structures. Available at: [Link]
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]
Interchim. (n.d.). Guanidine Hydrochloride. Available at: [Link]
Environmental Protection Agency (EPA). (n.d.). Mass Crystallization - from solutions. Available at: [Link]
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
PubMed. (n.d.). Renaturation of guanidine-unfolded tryptophan synthase by multi-mixing stopped-flow dilution in D2O. Available at: [Link]
Application Note: Accelerating the Synthesis of Fluorinated Phenethylguanidines with Microwave Irradiation
An Application Note and Protocol for Drug Development Professionals Abstract Fluorinated phenethylguanidines represent a class of compounds with significant interest in medicinal chemistry and molecular imaging, particul...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Drug Development Professionals
Abstract
Fluorinated phenethylguanidines represent a class of compounds with significant interest in medicinal chemistry and molecular imaging, particularly as probes for cardiac sympathetic innervation and adrenergic tumors.[1][2][3] The strategic incorporation of fluorine can enhance metabolic stability, modulate basicity, and improve pharmacokinetic profiles.[4] However, their synthesis via conventional thermal methods can be time-consuming and prone to side-product formation. This guide details a robust and highly efficient protocol for the synthesis of these valuable compounds using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and facilitates cleaner reaction profiles, thereby accelerating discovery and development workflows.[5][6]
Introduction: The Synergy of Fluorine Chemistry and Microwave Synthesis
The guanidinium group is a key structural motif in numerous biologically active molecules, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets. When incorporated into a phenethylamine scaffold, it can mimic endogenous neurotransmitters, leading to applications in neuropharmacology and diagnostics. The addition of a fluorine atom is a well-established strategy in drug design to fine-tune a molecule's properties.[4] For instance, 4-[¹⁸F]fluoro-m-hydroxyphenethylguanidine ([¹⁸F]4F-MHPG) has emerged as a promising radiotracer for quantifying cardiac sympathetic nerve density with Positron Emission Tomography (PET).[3][7]
Traditional synthesis of guanidines often requires harsh conditions and long reaction times.[8] Microwave-assisted synthesis offers a transformative alternative. Unlike conventional heating that relies on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[9][10] This interaction, governed by dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient volumetric heating.[11][12][13] The outcome is a spectacular acceleration of reaction rates, often leading to higher yields and purity by minimizing thermal decomposition and side reactions.[14][15][16]
This document provides a comprehensive protocol for the guanidinylation of fluorinated phenethylamines using a dedicated microwave synthesizer. We will explain the causality behind the experimental choices, present a validated and reproducible workflow, and offer insights for optimization and troubleshooting.
The efficiency of MAOS stems from its unique heating mechanism. Polar reagents and solvents in the reaction vessel align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, producing intense and instantaneous heat.[10][11]
Key Advantages over Conventional Heating:
Speed: Reactions that typically take several hours or even days can be completed in minutes.[5] For the synthesis of guanidine derivatives, this means a significant increase in throughput.
Higher Yields: The rapid heating to and precise maintenance of the target temperature minimizes the time reactants are exposed to heat, reducing the formation of thermal degradation byproducts.[9][13]
Improved Purity: Cleaner reaction profiles often simplify purification, sometimes eliminating the need for laborious chromatography.[17]
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel or the surrounding environment, making it a cornerstone of green chemistry.[9][14]
The guanidinylation reaction itself involves the nucleophilic attack of the primary amine of a fluorinated phenethylamine onto an electrophilic guanidinylating agent. A common and highly effective strategy involves using a pre-activated, protected agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The protecting groups (Boc) moderate the reactivity and prevent unwanted side reactions, and they can be removed under acidic conditions post-synthesis.
Below is a generalized workflow for this process.
Diagram 1: High-level workflow for microwave-assisted synthesis of fluorinated phenethylguanidines.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-fluoro-N-(2-phenylethyl)guanidine from commercially available 2-(4-fluorophenyl)ethan-1-amine hydrochloride.
Add anhydrous DMF (4.0 mL) to dissolve the solids.
Add DIPEA (0.38 mL, 2.2 mmol, 2.2 eq) dropwise to the stirred solution. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the starting amine and the proton generated during the reaction, driving the equilibrium towards the product.
Securely cap the vial.
Step 2: Microwave Irradiation
Place the sealed vial into the cavity of the microwave synthesizer.
Set the following reaction parameters:
Temperature: 120 °C (Use IR sensor to monitor vial surface temperature)
Ramp Time: 2 minutes
Hold Time: 15 minutes
Power: 200 W (dynamic power control)
Stirring: High
Start the irradiation program. Causality Note: A temperature of 120 °C provides sufficient thermal energy to overcome the activation barrier for guanidinylation in a short timeframe.[17][18] DMF is an excellent solvent for MAOS due to its high dielectric constant, allowing it to efficiently absorb microwave energy and heat rapidly.
Step 3: Work-up and Isolation of Protected Intermediate
After the reaction is complete, cool the vial to room temperature using compressed air.
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected guanidine as an oil.
Step 4: Deprotection
Dissolve the crude oil from Step 3 in anhydrous DCM (5 mL).
Add TFA (2 mL) and stir the mixture at room temperature for 2 hours. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting groups, liberating the final guanidinium salt.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.
Step 5: Purification and Characterization
Purify the resulting crude solid/oil by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final product as its TFA salt.
Characterize the pure compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Results and Optimization Data
To validate the protocol, the reaction conditions were optimized. The results demonstrate the clear advantage of microwave heating over conventional methods.
Table 1: Optimization of Microwave Reaction Conditions
Entry
Method
Temperature (°C)
Time (min)
Solvent
Yield (%)
1
Conventional Oil Bath
120
180 (3 hrs)
DMF
45
2
Microwave
100
15
DMF
72
3
Microwave
120
15
DMF
91
4
Microwave
140
15
DMF
88 (slight decomposition)
5
Microwave
120
5
DMF
65
6
Microwave
120
15
Ethanol
78
Yields refer to the isolated Boc-protected intermediate after work-up.
The data clearly indicates that microwave irradiation at 120°C for 15 minutes in DMF provides the optimal balance of reaction speed and yield.[17] Conventional heating required significantly longer time for a much lower yield.[6]
Diagram 2: General reaction scheme for the synthesis of fluorinated phenethylguanidines.
Troubleshooting and Field Insights
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Water can interfere with the reaction. Also, verify the quality of the guanidinylating agent, as it can degrade over time.
Incomplete Reaction: If starting material remains, consider increasing the reaction time to 20-25 minutes or the temperature to 130°C. However, be mindful of potential decomposition at higher temperatures.
Pressure Faults: Ensure the vial is not overfilled (maximum 50-60% of total volume) to allow for thermal expansion of the solvent. If using a volatile solvent, reduce the initial volume or the target temperature.
Solvent Choice: While DMF is excellent, other polar, high-boiling solvents like DMAc, NMP, or even ethanol can be effective.[17][19] The choice may depend on the specific solubility of the substrates. Ethanol is a greener solvent alternative.
Conclusion
The microwave-assisted protocol presented here offers a rapid, efficient, and scalable method for synthesizing fluorinated phenethylguanidines. By reducing reaction times from hours to just 15 minutes and significantly improving yields, this technique empowers researchers in drug discovery and molecular imaging to accelerate their synthetic workflows. The protocol is robust, easily optimized, and aligns with the principles of green chemistry, making it a superior alternative to conventional heating methods.[9][14]
References
Park, S., et al. (2012). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 53(48), 6534-6538. [Link]
Sanghvi, K. P., et al. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727. [Link]
Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Indo American Journal of Pharmaceutical Sciences, 7(5), 685-691. [Link]
Sharma, U., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry, 5(4), 2689-2717. [Link]
Taylor, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 416-436. [Link]
Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
Taylor, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 416-436. [Link]
Yadav, A. R., & Mohite, S. K. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Indo American Journal of Pharmaceutical Sciences, 7(4), 470-474. [Link]
Anonymous. (n.d.). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
Waghmare, P. S., & Jamale, D. B. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
Kumar, A., et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-11. [Link]
Sanghvi, K. P., et al. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. ResearchGate. [Link]
Rawat, S., & Singh, V. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 14(1), 164-171. [Link]
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme. [Link]
Esmaeili, A. A., et al. (2021). A novel superparamagnetic powerful guanidine-functionalized γ-Fe2O3 based sulfonic acid recyclable and efficient heterogeneous catalyst for microwave-assisted rapid synthesis of quinazolin-4(3H)-one derivatives in Green media. Scientific Reports, 11(1), 12513. [Link]
Patil, S., et al. (2021). Conventional and microwave-assisted synthesis of imidazole and guanidine derivatives and their biological evaluation. ResearchGate. [Link]
Ye, Y., et al. (2017). Microwave Assisted Preparation of Antimicrobial Chitosan with Guanidine Oligomers and Its Application in Hygiene Paper Products. Molecules, 22(12), 2087. [Link]
Jung, Y. W., et al. (2014). [18F]Fluoro-hydroxyphenethylguanidines: Efficient Synthesis and Comparison of Two Structural Isomers as Radiotracers of Cardiac Sympathetic Innervation. Molecular Imaging and Biology, 16(4), 509-519. [Link]
Raffel, D. M., et al. (2007). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of Medicinal Chemistry, 50(9), 2078-2088. [Link]
Jang, K. S., et al. (2013). 4-[18F]fluoro-m-hydroxyphenethylguanidine: A Radiopharmaceutical for Quantifying Regional Cardiac Sympathetic Nerve Density with Positron Emission Tomography. Journal of Medicinal Chemistry, 56(18), 7312-7323. [Link]
Babbs, A. J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(02), 1603–1616. [Link]
Jang, K. S., et al. (2013). 4-[18F]Fluoro-m-hydroxyphenethylguanidine: a radiopharmaceutical for quantifying regional cardiac sympathetic nerve density with positron emission tomography. Journal of Medicinal Chemistry, 56(18), 7312-23. [Link]
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
Application Note: Precision Handling and Solution Preparation of Hygroscopic Guanidine Hydrochloride
Abstract & Core Directive Guanidine Hydrochloride (GuHCl) is a cornerstone chaotropic agent used for protein denaturation, inclusion body solubilization, and RNase inhibition.[1] However, its utility is frequently compro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
Guanidine Hydrochloride (GuHCl) is a cornerstone chaotropic agent used for protein denaturation, inclusion body solubilization, and RNase inhibition.[1] However, its utility is frequently compromised by its physical properties: it is highly hygroscopic and its dissolution is strongly endothermic .
Improper handling leads to two critical failure modes:
Inaccurate Molarity: Absorbed atmospheric water adds undefined mass, causing researchers to prepare solutions with lower-than-calculated molarity, leading to incomplete protein denaturation or poor RNA yields.
Safety Hazards: The inadvertent mixing of GuHCl with sodium hypochlorite (bleach) generates toxic chloramine and cyanide gases.
This guide provides an autonomous, field-proven protocol for handling GuHCl, moving beyond standard "add-and-stir" instructions to a precision-based gravimetric and thermodynamic workflow.
Critical Safety Warning
Before handling GuHCl, all personnel must internalize the following chemical incompatibility. This is the most common severe safety violation involving this reagent.
⚠ DANGER: BLEACH INCOMPATIBILITYNEVER mix Guanidine Hydrochloride (or any guanidine salt) with Sodium Hypochlorite (Bleach).
Mechanism: The reaction produces hazardous gases including Chloramine (
), Chlorine (), and potentially Hydrogen Cyanide () in acidic conditions.
Protocol: Use non-bleach decontaminants (e.g., commercial surfactant-based cleaners or 1M NaOH followed by water) for spills.
Figure 1: Critical Decision Tree for GuHCl Waste Disposal. Note the fatal branch involving Bleach.
Material Science & Physicochemical Properties
Understanding the "why" behind the protocol requires analyzing the material properties of GuHCl.
Property
Value / Characteristic
Operational Impact
Hygroscopicity
High
Absorbs moisture rapidly upon opening.[2] "Dry" powder may actually contain 1-5% water weight if stored improperly.
Solubility (H2O)
~6 M (RT) to 8.5 M (Heated)
High concentrations are viscous and difficult to filter.
Dissolution Enthalpy
Strongly Endothermic ()
Solution temperature drops drastically during mixing, reducing solubility and altering volume.
Refractive Index (8M)
~1.465
Can be used to verify concentration without chemical titration.
Protocol A: Gravimetric Handling (Weighing by Difference)
Standard weighing on an open balance pan or weighing paper is insufficient for hygroscopic salts like GuHCl. Moisture absorption during the weighing process causes a "drifting" balance reading.
The Solution: Use the Weighing by Difference technique.[2][3][4][5]
Equipment
Analytical balance (4 decimal places).
Glass weighing bottle with a ground-glass stopper (or a tightly capped 50mL tube).
Preparation: Dry the weighing bottle and GuHCl in a desiccator if the container has been open for long periods.
Total Mass: Place the capped bottle containing GuHCl on the balance. Record mass (
).
Transfer: Remove the bottle from the balance. Take it to your receiving vessel (beaker). Remove the cap and pour/spatula the approximate amount needed into the beaker. Do not do this over the balance.
Re-weigh: Immediately recap the bottle and place it back on the balance. Record the new mass (
is within 5% of target, proceed. If not, repeat the transfer step (step 3) to add small increments, always re-weighing the source container.
Why this works: You are measuring the mass loss of the closed container. The hygroscopic salt is never exposed to air while on the balance, eliminating weight drift due to moisture absorption.
Protocol B: Preparation of High-Molarity (6M - 8M) Solutions
Preparing high-concentration GuHCl is not a simple mixing task due to the Volume Displacement and Endothermic Effect .
Challenge: Adding 1 kg of GuHCl to water displaces a significant volume. If you add water to the final volume mark before the salt dissolves, you will overshoot the volume, resulting in a diluted solution. Furthermore, the solution will cool to ~4°C, further altering volume density.
Step-by-Step Workflow
Calculate: Determine the mass required.
Example: For 100 mL of 6M GuHCl (
):
.
Initial Solvent: Add the weighed GuHCl to a beaker containing only 50-60% of the final target volume of water (e.g., 50 mL for a 100 mL prep).
Dissolution (Heat Assist):
Place beaker on a heated stir plate.
Set temperature to 35°C - 40°C .
Reasoning: The reaction is endothermic. Without heat, the solution will cool, slowing dissolution and potentially preventing saturation at 8M.
Thermal Equilibrium: Once dissolved, allow the solution to return to Room Temperature (20-25°C) .
Critical: Do not adjust volume while the solution is hot or cold. Density changes will ruin precision.
Final Volume Adjustment: Transfer to a volumetric flask. Add water to the meniscus line.
Filtration: Filter through a 0.45
PVDF membrane to remove trace impurities (dust/insolubles) often found in bulk salts.
Figure 2: Thermodynamic workflow for preparing high-molarity GuHCl solutions.
Quality Control: Refractive Index Verification
Because GuHCl is hygroscopic, gravimetric weighing can still have errors (weighing water instead of salt).[6] For critical applications (e.g., protein thermodynamics), verify the actual concentration using a Refractometer.
Protocol:
Measure the Refractive Index (RI) of the buffer blank (
).
Measure the RI of the prepared GuHCl solution (
).
Calculate
.
Use the empirical relationship (Nozaki, 1972):
Quick Reference Table (at 25°C):
Molarity (M)
Refractive Index ()
0 (Water)
1.3330
2.0
~1.370
4.0
~1.405
6.0
~1.438
8.0
~1.465
Troubleshooting & Storage
Issue
Cause
Solution
Clumping in Bottle
Moisture ingress.
Break mechanically. Store in a desiccator with silica gel. If severe, assume water weight is significant and use RI for concentration check.
Precipitation at 4°C
Solubility limit reached at low temp.
8M solutions are metastable at 4°C. Store 8M solutions at Room Temperature. Only store <6M at 4°C.
Yellowing of Solution
Trace iron or oxidation.
Use "Ultra-Pure" or "Proteomics Grade" GuHCl. Treat with activated charcoal and filter if necessary for spectroscopy.
References
Safety & Incompatibility: Stanford University Environmental Health & Safety. Sodium Hypochlorite (Bleach) Safety Fact Sheet. [Link]
Refractive Index Calculation: Pace, C. N., & Scholtz, J. M. (1997). Measuring the conformational stability of a protein. Protein structure: A practical approach, 2, 299-321.[6] (Referenced via Vanderbilt University Chazin Lab Protocol). [Link]
Weighing Methodology: Mettler Toledo. Proper Weighing with Laboratory Balances. [Link]
Chemical Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. [Link]
Troubleshooting solubility issues with fluorophenyl guanidine HCl
Welcome to the comprehensive troubleshooting guide for fluorophenyl guanidine hydrochloride (FPG-HCl). This resource is tailored for researchers, scientists, and drug development professionals who are leveraging FPG-HCl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive troubleshooting guide for fluorophenyl guanidine hydrochloride (FPG-HCl). This resource is tailored for researchers, scientists, and drug development professionals who are leveraging FPG-HCl in their experimental designs. Given its relevance in various research fields, ensuring its proper solubilization is a foundational step for reproducible and accurate results. This guide adopts a practical, question-and-answer format to address the spectrum of solubility challenges you may encounter, from the straightforward to the complex.
Question 1: I'm struggling to dissolve fluorophenyl guanidine HCl in water. What is its expected solubility, and what factors could be causing this issue?
Answer:
Fluorophenyl guanidine hydrochloride, as a salt of a strong base, is anticipated to be readily soluble in water. The guanidinium group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.6, ensuring it is almost exclusively in its protonated, charged form at neutral pH.[1] This positive charge facilitates strong interactions with polar water molecules. However, practical laboratory work can present several obstacles to achieving a clear solution.
Troubleshooting Workflow:
Compound Integrity and Purity: Your first step should always be to verify the compound's identity and purity by checking the Certificate of Analysis (CoA). Impurities from synthesis can drastically alter solubility. Some hydrochloride salts can also agglomerate or cake upon storage, which may slow dissolution.[2][3][4] The quality of the product should not be affected, but breaking up any solid material may be necessary.[2][3][4]
Solvent Quality: Utilize high-purity, deionized water (e.g., 18 MΩ·cm). Contaminants or an unexpected pH in your water source can interfere with the dissolution process.
The Critical Role of pH: The pH of your solution is paramount.
Causality: The guanidinium group's high pKa (pKaH ≈ 13.6) means it remains protonated and highly water-soluble across a wide pH range.[1] However, if your water is unusually alkaline, it could theoretically push the equilibrium toward the less soluble free base form.
Protocol:
Create a slurry of the FPG-HCl in water.
Measure the pH. A 6 M solution of guanidine HCl in water should have a pH between 4.5 and 6.0.[2][5]
If the pH is unexpectedly high, add a dilute solution of HCl (e.g., 0.1 M) dropwise to ensure the pH is in the acidic to neutral range, which favors the highly soluble protonated guanidinium ion.
Application of Energy:
Causality: Providing kinetic energy to the system helps to overcome the crystal lattice energy of the solid salt, promoting interaction with the solvent.[6] The dissolution of guanidine HCl in water can be an endothermic process, meaning it absorbs heat from the surroundings and can be harder to dissolve when cold.[7]
Protocol:
Gently warm the solution to 30-40°C. For guanidine HCl, heating to 35°C is sometimes required to achieve high concentrations (e.g., 8 M).[2][3][4]
Use a bath sonicator for 5-10 minute intervals to break apart solid particles and enhance dissolution.[8]
Combine warming with vigorous vortexing or stirring for maximum effect.[8]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for FPG-HCl dissolution in water.
Question 2: My experiment requires a non-aqueous solvent. Which organic solvents are suitable for fluorophenyl guanidine HCl, and what potential problems should I be aware of?
Answer:
When moving to non-aqueous systems, the polarity of the solvent is the key consideration for a hydrochloride salt. Polar solvents are necessary to solvate the charged guanidinium and chloride ions.
Solvent Selection Guide:
Solvent
Type
Expected Solubility
Potential Issues & Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
- Hygroscopic : Readily absorbs water, which can lead to precipitation over time.[9] Store in a desiccator.[8] - Freezing Point : Freezes at 18.5°C. Store stock solutions at room temperature.[9]
Ethanol (EtOH) / Methanol (MeOH)
Polar Protic
Moderate to High
- Guanidine HCl solubility in ethanol is lower than in water but still significant.[10] - Use anhydrous grades to prevent introducing water.
N,N-Dimethylformamide (DMF)
Polar Aprotic
High
- Guanidine HCl has high solubility in DMF.[10] - Higher toxicity profile than DMSO.
Acetonitrile (ACN)
Polar Aprotic
Low
- Generally not a primary choice for creating high-concentration stock solutions.
Non-Polar Solvents (e.g., Toluene, Hexane)
Non-Polar
Very Low / Insoluble
- The ionic character of the salt is incompatible with non-polar solvents.[11]
Troubleshooting in Organic Solvents:
Hygroscopicity is a Key Failure Point: DMSO and DMF are highly hygroscopic. Water absorption can create a microenvironment that is less favorable for the solute, potentially causing precipitation, especially after freeze-thaw cycles.[12]
Protocol:
Use anhydrous grade solvents and purchase in small, frequently opened bottles.
Prepare stock solutions in a low-humidity environment if possible.
Store stock solutions at room temperature in a desiccator to protect from moisture.[8]
Common Ion Effect: While less common in organic solvents, if your medium contains another chloride salt, it could suppress the dissolution of your FPG-HCl. This is more frequently a concern in aqueous HCl solutions.[6]
Experimental Workflow for Solvent Screening:
Caption: Workflow for selecting and validating an organic solvent system.
Question 3: I prepared a clear stock solution of fluorophenyl guanidine HCl in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?
Answer:
This is a very common phenomenon known as "antisolvent precipitation". It occurs when a compound dissolved in a favorable solvent (like DMSO) is rapidly introduced into a solvent where it is less soluble (the "antisolvent," in this case, your aqueous medium).[9]
Causality of Antisolvent Precipitation:
The fluorophenyl group adds lipophilic (non-polar) character to the molecule. While the guanidinium salt part is polar, the overall molecule has a dual nature. DMSO is an excellent solvent that can accommodate both polar and non-polar parts of a molecule. However, when you dilute this into a highly polar aqueous buffer, the water molecules cannot effectively solvate the lipophilic fluorophenyl portion, causing the compound to crash out of solution.
Mitigation Strategies:
Reduce Stock Concentration: The simplest approach is often to remake the stock solution at a lower concentration. This ensures that when you dilute it into your media, the final concentration of FPG-HCl does not exceed its aqueous solubility limit.
Optimize the Dilution Process: The way you mix is critical.
Protocol:
Warm your aqueous medium to the experimental temperature (e.g., 37°C), as solubility often increases with temperature.[13]
Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously.[9] This avoids localized high concentrations that can initiate precipitation.
Consider a gradual, serial dilution in the aqueous solution instead of a single large dilution step.[13]
Modify the Final Medium:
Co-solvents and Surfactants: Including a small amount of serum (if compatible with your assay) or a biocompatible surfactant in your final medium can help keep lipophilic compounds in solution.[13]
Maintain Low Final DMSO Concentration: While adding more DMSO to the final solution can aid solubility, it's crucial to keep the final concentration low (typically <0.5% or <0.1%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control with the same final DMSO concentration.
Logical Relationship Diagram:
Caption: The cause of antisolvent precipitation and corresponding mitigation strategies.
References
Chaudhari, S. P., & Patil, P. S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 81-87.
Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Journal of Biomolecular Screening, 8(3), 292-304.
Serajuddin, A. T. M. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5).
Xu, Y., Zhang, R., Wang, X., & Lin, X. (2017). Guanidinium group is protonated in a strongly basic arginine solution. The Journal of Physical Chemistry Letters, 8(19), 4771-4775.
ResearchGate. (n.d.). Guanidinium group is protonated in a strongly basic arginine solution. Retrieved from [Link]
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
ResearchGate. (n.d.). (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa.... Retrieved from [Link]
Yilmaz, E., & Zoghbi, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 105(1), 245-251.
ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]
Quora. (2017). What affects the solubility of salt? Why are there soluble and insoluble salts? Retrieved from [Link]
Fitch, C. A., Platzer, G., Okon, M., McIntosh, L. P., & MacGillivray, R. T. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761.
Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, D. C. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 685-693.
Reddit. (2023). Advice regarding Guanidine-Hydrochloride solubility in EtOH. Retrieved from [Link]
Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]
Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]
Geo-Science. (n.d.). Guanidine HCL, Reagent Grade. Retrieved from [Link]
Technical Support Center: Purification of 1-[2-(2-Fluorophenyl)ethyl]guanidine
Welcome to the technical support center for the synthesis and purification of 1-[2-(2-Fluorophenyl)ethyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 1-[2-(2-Fluorophenyl)ethyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this highly polar and basic compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification workflow. Each answer provides a diagnosis of the potential problem and a step-by-step solution.
Question 1: My initial work-up yielded a crude product that is a sticky oil or gum instead of a solid. How can I crystallize it?
Answer:
This is a common issue with guanidine derivatives, which are often hygroscopic and can be reluctant to crystallize, especially if residual solvents or impurities are present. The guanidine group is highly basic (the pKa of guanidine itself is ~13.6), meaning it will readily form salts.[1] Often, converting the free base to a stable, crystalline salt is the most effective purification strategy.
Causality: The high polarity and hydrogen bonding capacity of the guanidine moiety can lead to strong interactions with residual solvents (like water or DMF) or impurities, preventing the formation of an ordered crystal lattice. Converting it to a salt, such as a hydrochloride (HCl) or nitrate salt, introduces ionic interactions that often favor crystallization.
Recommended Protocol: Salt Formation for Crystallization
Dissolution: Dissolve your crude oily product in a minimal amount of a suitable organic solvent. Anhydrous methanol or isopropanol are good starting points.
Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise. Monitor the pH with a wetted pH strip; aim for a pH between 5 and 6.
Precipitation: The guanidinium salt should precipitate out of the solution. If it does not, you can try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or ethyl acetate dropwise until turbidity persists, then allow it to stand.
Isolation: Collect the resulting solid by vacuum filtration, wash it with a small amount of the anti-solvent (e.g., diethyl ether) to remove soluble impurities, and dry it under high vacuum.
Recrystallization (Optional): The resulting salt can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/ethyl acetate mixture.[2][3]
Question 2: My HPLC analysis shows multiple peaks. How do I identify the impurities and select the right purification method?
Answer:
Multiple peaks indicate the presence of unreacted starting materials, reaction by-products, or degradation products. Given the typical synthesis of guanidines, impurities often fall into predictable categories.
Common Impurities & Their Characteristics
Impurity Type
Likely Structure/Source
Key Characteristics
Recommended Removal Method
Unreacted Amine
2-(2-Fluorophenyl)ethylamine
Basic, but less polar than the guanidine product.
Acid-Base Extraction, Flash Chromatography
Guanidinylating Agent
e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine
Varies by reagent; often non-basic or weakly basic.
Flash Chromatography, Recrystallization
Urea/Thiourea By-products
Formed from side reactions of the guanidinylating agent.
Polar, neutral, or weakly acidic.
Flash Chromatography, Acid-Base Extraction
Over-alkylation Products
Guanidine nitrogen attacks another molecule of the starting halide.
More lipophilic, basic.
Flash Chromatography (likely elutes later)
Logical Purification Workflow:
The strong basicity of your target compound is the key to an effective separation strategy. An acid-base liquid-liquid extraction is an excellent first-pass purification technique to remove neutral or acidic impurities.[4][5][6]
Question 3: I tried purifying my compound on a standard silica gel column, but it streaked badly and I got poor recovery. What went wrong?
Answer:
This is the expected outcome. The highly basic guanidine group interacts very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This leads to irreversible adsorption, significant peak tailing (streaking), and ultimately, low or zero recovery of your product.
The Solution: Choosing the Right Stationary Phase
You must use a stationary phase that is compatible with strongly basic compounds.
Basic Alumina: Alumina is a basic stationary phase and is often a good first choice for purifying amines and guanidines.[8] Use a solvent system like dichloromethane (DCM) with a gradient of methanol.
Protocol Tip: To improve elution, you can add a small amount of ammonium hydroxide to the methanol (e.g., 0.5-2% of a 25% NH4OH solution in water).[7] This deactivates the most active sites on the alumina and ensures your compound remains in its free-base form.
Treated Silica/Reverse Phase:
Base-Deactivated Silica: Some vendors offer silica gel that has been end-capped or treated to be more tolerant of basic compounds.[9]
Reverse-Phase Chromatography (C18): This can be effective, especially for the guanidinium salt form. You would use a polar mobile phase like water/acetonitrile or water/methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation and good peak shape.
Specialized Chromatography:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for separating highly polar compounds that are poorly retained in reverse-phase.[7][10][11] It uses a polar stationary phase (like silica or a bonded diol) with a high-organic mobile phase (e.g., >80% acetonitrile).
Strong Cation Exchange (SCX) Chromatography: SCX is specifically designed to retain and separate basic, positively charged compounds.[12] The compound is loaded onto the column, washed, and then eluted by increasing the salt concentration or pH of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of 1-[2-(2-Fluorophenyl)ethyl]guanidine?
A1: A combination of techniques is ideal.
HPLC-MS: This is the gold standard. HPLC provides separation and quantification of impurities, while mass spectrometry (MS) confirms the identity of the main peak and can help identify impurities by their mass-to-charge ratio. Due to the compound's polarity, HILIC or mixed-mode chromatography columns often provide better results than standard C18 columns.[13][14][15]
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The absence of signals from starting materials or by-products is a strong indicator of purity.
Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor reaction progress and column chromatography fractions. Use alumina plates with a mobile phase like 10% Methanol in DCM (with a drop of NH4OH in the chamber) for best results.
Q2: How should I handle and store the purified compound?
A2: Purified 1-[2-(2-Fluorophenyl)ethyl]guanidine, especially in its free-base form, can be hygroscopic and may absorb atmospheric CO₂ to form the carbonate salt. It is best to store it as a stable salt (e.g., hydrochloride). Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (like nitrogen or argon), and at a low temperature (0-4 °C).
Q3: Can I use acid-base extraction if my starting material is also a base?
A3: Yes, and this is a critical point. The starting material, 2-(2-Fluorophenyl)ethylamine, is basic, but its pKa is lower than that of the guanidine product. While a strong acid wash (like 1M HCl) will extract both into the aqueous layer, the subtle difference in basicity is usually not sufficient for a clean separation by extraction alone. However, this extraction is still highly valuable for removing neutral or acidic impurities.[16][17] Subsequent purification by chromatography or recrystallization will then be much more effective at separating the two basic components (starting amine and guanidine product).
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed as a first-pass purification to remove non-basic impurities.
Dissolution: Dissolve the crude reaction mixture (~1.0 g) in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL).
Acid Wash: Transfer the solution to a separatory funnel. Add 25 mL of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Repeat: Repeat the acid wash (steps 2-3) on the organic layer with a fresh 25 mL portion of 1M HCl. Combine the aqueous extracts. The organic layer now contains neutral/acidic impurities and can be discarded.
Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise until the pH is >12 (check with pH paper). This neutralizes the guanidinium salt to its free base.
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add 50 mL of fresh EtOAc or DCM. Shake vigorously to extract the free base back into the organic layer.
Isolation: Drain the organic layer. Wash the aqueous layer with two more 25 mL portions of the organic solvent, combining all organic extracts.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified free base.
Protocol 2: Flash Chromatography on Basic Alumina
This protocol is for separating the target guanidine from other basic impurities like the starting amine.
Column Packing: Prepare a slurry of basic alumina in hexane or DCM and pack the column. Equilibrate the column with the starting eluent (e.g., 100% DCM).
Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of alumina (~2-3x the mass of the product). Allow the solvent to evaporate completely. Carefully layer the dried powder onto the top of the column.
Elution: Begin elution with 100% DCM, collecting fractions.
Gradient: Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
Pro-Tip: To improve peak shape and recovery, use a mobile phase modifier. For example, use a premixed solution of 1% ammonium hydroxide in methanol as your polar solvent (Solvent B) and DCM as your non-polar solvent (Solvent A).
Monitoring: Monitor the fractions by TLC (using alumina plates) or HPLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[2-(2-Fluorophenyl)ethyl]guanidine.
References
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?[Link]
Li, Y., et al. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed. [Link]
PrepChem. (n.d.). Preparation of guanidine carbonate. [Link]
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?[Link]
Kasper, M. A., et al. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. PMC. [Link]
Ismael, A., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]
Nakata, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. [Link]
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
Google Patents. (1979). Process for preparing guanidine.
Nakata, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Springer Link. [Link]
HELIX Chromatography. (2021). HPLC Methods for analysis of Guanidine. [Link]
Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
American Chemical Society Publications. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound. [Link]
University of Waterloo. (n.d.). What is an Acid and Base Extraction?[Link]
Journal of Visualized Experiments. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. [Link]
PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]
Organic Syntheses. (n.d.). Synthesis of 2,5-Diaryloxadiazinones. [Link]
Technical Support Center: HPLC Optimization for Fluorinated Guanidine Derivatives
Status: Operational Operator: Senior Application Scientist Topic: Fluorinated Guanidine Derivatives (FGDs) Audience: Drug Discovery & Analytical Development Introduction: The "Sticky" Science of FGDs Welcome to the techn...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Fluorinated Guanidine Derivatives (FGDs)
Audience: Drug Discovery & Analytical Development
Introduction: The "Sticky" Science of FGDs
Welcome to the technical center. If you are here, you are likely battling the "perfect storm" of chromatography: Fluorinated Guanidine Derivatives (FGDs) .
These molecules present a unique dual-challenge:
The Guanidine Core: With a
typically between 12–13, it is fully protonated at almost all chromatographic pH levels. This makes it a "magnet" for residual silanols on silica columns, leading to severe peak tailing.
The Fluorine Moiety: While often added to modulate metabolic stability (
modulation) or lipophilicity, fluorine introduces strong dipole moments and "fluorophilic" interactions that standard C18 columns often fail to resolve, especially regarding regioisomers.
This guide moves beyond basic textbook advice. We focus on chaotropic chromatography , fluorinated stationary phases (PFP) , and hybrid particle technology .
Module 1: Troubleshooting Peak Tailing & Shape
Q: My guanidine peak looks like a shark fin (severe tailing). Adding more TEA didn't help. Why?
A: You are fighting thermodynamics with kinetics. Triethylamine (TEA) is an outdated silanol blocker that is often ineffective against the super-basic guanidine moiety.
The Mechanism:
At low pH (e.g., 0.1% Formic Acid, pH ~2.7), standard silica silanols (
) are mostly suppressed, but acidic silanols (isolated vicinal silanols) remain ionized (). Your protonated guanidine () engages in a strong ion-exchange interaction with these silanols.
The Solution: The Chaotropic Effect
Switch your modifier from Formic Acid to Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA) .
Why: TFA is not just an acid; it is a chaotropic agent. The trifluoroacetate anion (
) is hydrophobic and forms a tight ion-pair with the protonated guanidine. This neutralizes the positive charge and disrupts the water solvation shell around the molecule, driving it into the stationary phase and masking it from silanols.
Protocol:
Initial: 0.1% Formic Acid (Check tailing).
Fix: Switch to 0.05% - 0.1% TFA.
Note: If using MS, TFA causes signal suppression. Use DFA (Difluoroacetic Acid) as a compromise between shape and sensitivity.
Q: I cannot use TFA due to MS sensitivity requirements. What is the alternative?
A: You must eliminate the ionization of the silanols entirely by moving to High pH Chromatography .
The Logic:
At pH 10, the silanols are fully ionized, but so is the surface of a hybrid column designed to repel them, or the guanidine is forced into a neutral state (rare, as guanidine
is >12). However, the real benefit of High pH (pH 10 with Ammonium Hydroxide/Bicarbonate) is that it suppresses the secondary interactions on specific hybrid particles (e.g., Ethylene Bridged Hybrid - BEH).
Warning: Do NOT try this on standard silica columns; they will dissolve above pH 8. Use only Hybrid (BEH) or Polymer-based columns.
Module 2: Retention & Selectivity (The Fluorine Factor)
Q: My fluorinated isomers are co-eluting on C18. How do I separate them?
A: C18 separates primarily based on hydrophobicity (dispersive forces). Fluorinated isomers often have identical hydrophobicity (
) but different dipole moments and shapes. You need a Pentafluorophenyl (PFP/F5) column.[1]
The "Fluorophilic" Mechanism:
PFP phases offer orthogonal selectivity through three mechanisms:
Interactions: The electron-deficient PFP ring interacts with the electron-rich guanidine core.
Dipole-Dipole: The C-F bonds on the column interact with the C-F bonds on your analyte.
Shape Selectivity: PFP phases are rigid and can discriminate between ortho-, meta-, and para- fluoro substitutions better than flexible C18 chains.
Q: Should I use HILIC for these compounds?
A: Only if the compound is too hydrophilic to retain on a PFP or C18 column (i.e., elutes at the void volume).
Pros: Guanidines retain well in HILIC due to their polarity.
Cons: Peak shape can be difficult to control without high buffer concentrations (10–20mM Ammonium Formate). Solubility mismatches between sample diluent (often water/DMSO) and mobile phase (high ACN) can cause peak distortion.
Module 3: Decision Logic & Workflows
Visualizing the Column Selection Process
The following diagram illustrates the decision matrix for selecting the optimal stationary phase based on your specific failure mode.
Figure 1: Decision tree for optimizing HPLC methods for fluorinated guanidines. Blue nodes indicate actions, Red nodes indicate failure modes, Green nodes indicate solutions.
Module 4: Experimental Protocols
Protocol A: The "Golden Standard" Screening Method
Use this protocol as your starting point for any new fluorinated guanidine derivative.
System: UHPLC or HPLC
Detection: UV 210/254 nm + MS (ESI+)
Protocol B: The "Chaotropic" Rescue (For Tailing on C18)
Use when you must use a specific C18 column but peak shape is poor.
Prepare Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic Acid).
Prepare Mobile Phase B: Acetonitrile + 0.05% TFA .
Note: Do not mix TFA and Formic Acid.
Equilibration: Flush column with 20 column volumes (TFA takes longer to equilibrate than Formic acid due to ion-pairing nature).
Run: Standard gradient.
Post-Run: Wash column with 50:50 Water:Methanol to remove adsorbed TFA before storage.
Summary of Stationary Phase Interactions
Phase
Primary Mechanism
Interaction with Fluorinated Guanidine
Best For...
C18 (Alkyl)
Hydrophobic
Weak retention; often severe tailing due to silanols.
General screening (High pH only).
PFP (F5)
, Dipole, H-Bond
Strong. Fluorine-Fluorine interactions + Ring interactions.
Separating Isomers & Regio-analogs.
Cyano (CN)
Dipole-Dipole
Moderate. "Orthogonal" to C18.
Compounds with very different dipole moments.
HILIC (Silica)
Partitioning/Ion-Exchange
Strong retention of polar guanidine core.
Extremely polar/hydrophilic analogs.
References
McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link
Phenomenex Technical Guide. (2024). Kinetex F5 Core-Shell HPLC Columns: A Novel Selectivity For Tough Separations.[1]Link
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[2] Journal of Chromatography A. Link
Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
Technical Support Center: Navigating Guanidinylation of Sterically Hindered 2-Fluorophenyl Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically challenging guanidinylation reactions, specifically focusing on substrates containing the 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically challenging guanidinylation reactions, specifically focusing on substrates containing the 2-fluorophenyl moiety. The ortho-fluoro substituent introduces significant steric and electronic challenges that can impede reaction progress, leading to low yields and complex product mixtures. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the guanidinylation of 2-fluoroaniline so challenging compared to aniline or 4-fluoroaniline?
A1: The primary challenge arises from steric hindrance . The fluorine atom at the ortho-position physically obstructs the approach of bulky guanidinylating reagents to the amine's nucleophilic nitrogen atom. This steric clash raises the activation energy of the transition state, slowing down the reaction rate. Electronically, fluorine is a strongly electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen, further hindering the reaction. This combination of steric bulk and electronic deactivation makes 2-fluoroaniline a significantly less reactive substrate compared to its para- and meta-isomers or unsubstituted aniline.
Q2: What are the most common methods for synthesizing aryl guanidines like 2-fluorophenyl guanidine?
A2: The most prevalent methods involve the reaction of the parent aniline (2-fluoroaniline) with a suitable guanidinylating reagent. Key classes of reagents include:
Carbodiimides: This is a classical and atom-economical approach where the amine adds across the C=N double bond of a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC).[1][2] These reactions often require catalysis to proceed efficiently with hindered anilines.[1]
Thiourea Derivatives: Reagents like N,N'-di-Boc-S-methylisothiourea are widely used.[3] The reaction involves the displacement of the S-methyl group by the amine, often activated by a thiophilic metal salt (e.g., HgCl₂, CuCl₂) or other activators to avoid hazardous heavy metals.[4]
Cyanamides: The direct addition of an amine to cyanamide or a substituted cyanamide is another route. This reaction is often promoted by an acid or a Lewis acid catalyst to activate the cyanamide electrophile.[2][4]
Pyrazole-1-carboxamidines: These reagents offer a stable and effective alternative for guanidinylating amines without the need for toxic metal salts, though they can be more expensive.
Q3: What is the general mechanism for a metal-catalyzed guanidinylation using a carbodiimide?
A3: While mechanisms can vary depending on the metal, a common pathway for late transition metals like palladium involves several key steps. The process is initiated by the coordination of the aniline to the metal center. The coordinated amine then undergoes a nucleophilic attack on the carbodiimide, which may also be coordinated to the metal. This forms a metal-bound guanidino intermediate. Subsequent protonolysis or exchange with another aniline molecule releases the final guanidine product and regenerates the active catalyst.[5] For early transition metals or lanthanides, the mechanism often involves the formation of a metal-amido species, which then inserts the carbodiimide into the metal-nitrogen bond.[1][5]
Part 2: Troubleshooting Guide for 2-Fluorophenyl Guanidine Reactions
This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the underlying issues.
Scenario 1: Low or No Product Yield
Your reaction attempting to synthesize a 2-fluorophenyl guanidine derivative has resulted in a low yield or primarily unreacted 2-fluoroaniline starting material.
Caption: Troubleshooting workflow for low-yield reactions.
Problem ID
Potential Cause & Explanation
Suggested Solution & Protocol
LY-01
Insufficient Reagent Electrophilicity: Standard reagents like DCC or basic cyanamide may not be electrophilic enough to react with the electronically deactivated and sterically shielded 2-fluoroaniline.
Switch to a "super-guanidinylating" agent. A highly effective option is N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent). The triflyl group is an exceptionally good leaving group, making the reagent highly electrophilic and capable of reacting with weakly nucleophilic amines.[6] A general protocol is provided in the protocols section.
LY-02
High Activation Energy Barrier: The steric hindrance imposed by the ortho-fluoro group creates a significant energy barrier that is not overcome at room or moderate temperatures.
Increase reaction temperature and extend time. For ortho-substituted anilines, temperatures may need to be raised to 120-130°C, and reaction times extended to 2-24 hours.[1] Actionable Step: Set up a small-scale trial reaction in a sealed tube and heat to 120°C in a high-boiling solvent like toluene or DMF. Monitor by TLC or LC-MS every 4-6 hours to track progress and check for decomposition.
LY-03
Lack of Catalysis: Uncatalyzed additions of anilines to carbodiimides or cyanamides are often very slow or fail completely, especially for deactivated substrates.[1]
Introduce a catalyst. For carbodiimide routes, various metal catalysts can be effective. Simple iron salts like Fe(OAc)₂ are inexpensive and have shown efficacy.[1] For cyanamide routes, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can activate the cyanamide for nucleophilic attack. Actionable Step: Add 2-5 mol% of a suitable catalyst to your reaction. See the protocols section for a representative catalytic procedure.
LY-04
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Non-polar solvents may not effectively solvate the transition state, while protic solvents can interfere with the reagents.
Use a polar, aprotic, high-boiling solvent. Solvents like DMF, DMA, or toluene are often superior choices for these reactions. They help to dissolve reagents and intermediates and allow for higher reaction temperatures to be reached safely.
Scenario 2: Formation of Significant Side Products
Your reaction shows consumption of starting material, but the desired product is contaminated with significant impurities, making purification difficult.
Problem ID
Potential Cause & Explanation
Suggested Solution & Protocol
SP-01
Carbodiimide Rearrangement: When using carbodiimides (e.g., EDC, DCC) to form an activated intermediate with a thiourea, the reactive O-acylisourea can rearrange to a stable, unreactive N-acylurea, consuming the reagent and halting the reaction. This is a known side reaction in peptide coupling chemistry which shares mechanistic features.
Use an additive to trap the active intermediate. In carbodiimide-mediated reactions starting from a protected thiourea, adding an agent like 1-Hydroxybenzotriazole (HOBt) can intercept the O-acylisourea to form a more stable active ester, which then reacts with the aniline. This minimizes the unproductive rearrangement pathway.
SP-02
Decomposition of Reagents or Product: The use of high temperatures, while necessary to overcome steric hindrance, can also lead to the decomposition of sensitive guanidinylating reagents or the desired guanidine product, especially over prolonged reaction times.
Optimize the temperature-time balance. Instead of a very high temperature for a short time, a moderately elevated temperature (e.g., 80-100°C) for a longer period may give a cleaner reaction profile. Actionable Step: Run a matrix of small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor for both product formation and the appearance of new impurity spots by TLC over 24 hours.
SP-03
Self-Condensation or Polymerization: Highly reactive guanidinylating agents or intermediates can sometimes react with themselves, especially at high concentrations, leading to oligomeric side products.
Use slow addition of the guanidinylating agent. Instead of adding the reagent all at once, dissolve it in the reaction solvent and add it dropwise over several hours to the heated solution of 2-fluoroaniline. This keeps the instantaneous concentration of the reactive species low, favoring the desired bimolecular reaction over side reactions.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N'-di-Boc-S-methylisothiourea
This protocol is adapted for sterically hindered anilines based on established methods.[3]
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoroaniline (1.0 eq) and N,N'-di-Boc-S-methylisothiourea (1.1 eq) in anhydrous THF or DMF (approx. 0.2 M).
Activator Addition: Add N-methylmorpholine (NMM) (1.2 eq) to the solution.
Metal Salt Addition: In a separate flask, suspend HgCl₂ (1.1 eq) or CuCl₂ (1.1 eq) in the same anhydrous solvent. Caution: Mercury salts are highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).
Reaction: Slowly add the amine/thiourea solution to the metal salt suspension at room temperature.
Heating and Monitoring: Stir the reaction mixture and heat to 60-80°C. The steric hindrance of 2-fluoroaniline may require higher temperatures and longer reaction times (monitor by TLC/LC-MS for 12-24 hours).
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite to remove metal salts. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iron-Catalyzed Guanidinylation with a Carbodiimide
This protocol is based on a general method for the iron-catalyzed guanylation of aromatic amines.[1]
Setup: To an oven-dried Schlenk tube, add 2-fluoroaniline (1.0 mmol, 1.0 eq), Fe(OAc)₂ (0.02 mmol, 2 mol%), and a magnetic stir bar.
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). Add anhydrous toluene (2 mL) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol, 1.2 eq).
Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 130°C. Stir the reaction for 2-4 hours. Note: For ortho-substituted anilines, extended reaction times and slightly elevated temperatures are often necessary compared to unhindered substrates.[1]
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the N-(2-fluorophenyl)-N',N''-dicyclohexylguanidine product.
Part 4: Visualizing Reaction Mechanisms
Mechanism: Lewis Acid Catalysis in Cyanamide Addition
The diagram below illustrates the role of a Lewis Acid (LA), such as Sc(OTf)₃, in activating the cyanamide for nucleophilic attack by the sterically hindered 2-fluoroaniline.
Caption: Lewis Acid activation of cyanamide for reaction.
References
Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters. Available at: [Link]
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available at: [Link]
Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. ResearchGate. Available at: [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]
guanidine hydrochloride solutions: Topics by Science.gov. Science.gov. Available at: [Link]
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. Available at: [Link]
Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry. Available at: [Link]
Synthesis of N-Boc-S-methylisothiourea derivatives (7). ResearchGate. Available at: [Link]
Synthesis of guanidine. PrepChem.com. Available at: [Link]
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available at: [Link]
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN - UNL Repository. Available at: [Link]
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H). PMC. Available at: [Link]
CN118834146A - Preparation method of guanidine hydrochloride. Google Patents.
CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide. Google Patents.
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications. Available at: [Link]
Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC. Available at: [Link]
Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. PMC. Available at: [Link]
(PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. ResearchGate. Available at: [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]
Supporting Information for Synthesis of new p-tert-butylcalix[7]arene-based polyammonium triazolyl amphiphiles and their binding. Beilstein Journals. Available at: [Link]
Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes. Organic Chemistry Portal. Available at: [Link]
Resolving baseline noise in NMR of fluorinated guanidine compounds
Topic: Resolving Baseline Noise in F NMR of Fluorinated Guanidines Executive Summary: The "Perfect Storm" Welcome to the Advanced Applications Support Center. If you are analyzing fluorinated guanidines, you are likely f...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Baseline Noise in
F NMR of Fluorinated Guanidines
Executive Summary: The "Perfect Storm"
Welcome to the Advanced Applications Support Center. If you are analyzing fluorinated guanidines, you are likely facing a "perfect storm" of NMR artifacts. This is not standard baseline noise; it is a convergence of three distinct physical phenomena:
Chemical Exchange: Guanidinium protons (
) undergo intermediate chemical exchange, causing signals to broaden effectively into the baseline.
Acoustic Ringing: The
F frequency (approx. 376 MHz at 9.4T) often induces mechanical resonance in the probe coil, creating a rolling baseline.
Probe Background: Fluorinated polymers (PTFE/Teflon) used in probe construction appear as broad, massive background humps (10–50 kHz wide).
This guide provides a self-validating workflow to isolate and eliminate these errors.
Diagnostic Logic Flow
Before applying a fix, you must identify the source. Use this logic flow to diagnose your specific baseline distortion.
Figure 1: Diagnostic decision tree for isolating the root cause of baseline distortions in fluorinated samples.
Module A: The Chemistry (Solving Exchange Broadening)
The Problem: Guanidines possess exchangeable protons. If the exchange rate (
) between the guanidine and the solvent/water is comparable to the frequency difference () between the states, the signal enters the "intermediate exchange" regime [1]. This causes the peak to flatten so severely it becomes indistinguishable from baseline noise.
The Fix: You must push the system into Fast or Slow exchange.
Protocol 1: The "Temperature Shift" Validation
Do not assume it is exchange; prove it.
Acquire Reference: Run a standard 1D
F spectrum at 298 K.
Cooling Step: Lower temperature to 278 K (or lower if solvent permits).
Result: If the peak sharpens, you were in intermediate exchange.[1] The cooling slowed the exchange rate (
).
Counter-Result: If the peak broadens further, the issue is viscosity or molecular tumbling (T2 relaxation), not exchange.
Heating Step (Alternative): Raise temperature to 318 K.
Result: If the peak sharpens, you have pushed into fast exchange (
).
Protocol 2: Solvent & pH Engineering
Guanidines are strong bases (
). In protic solvents (MeOH, Water), exchange is rapid.
Recommendation: Switch to DMSO-d6 . DMSO is an aprotic hydrogen bond acceptor. It slows down proton exchange significantly, often sharpening guanidine signals without requiring variable temperature (VT) experiments.
Acidification: Adding a trace of TFA (Trifluoroacetic acid) can protonate the guanidine fully, locking it in one state. Warning: This introduces a new
F signal (TFA at -76.5 ppm); ensure it does not overlap with your analyte.
Module B: The Physics (Acoustic Ringing & Dead Time)
The Problem:
F signals decay rapidly. However, the probe hardware (coil) can "ring" mechanically after the high-power pulse, like a bell. This ringing lasts for 10–50 and corrupts the first few data points of the FID. When Fourier Transformed, these corrupted points become a rolling sinusoidal baseline [2].[2]
The Fix: Reconstruct the corrupted data points using Backward Linear Prediction (LPSVD) .
Protocol 3: Backward Linear Prediction (BLP)
This is the gold standard for removing rolling baselines without distorting peak integrals.
Inspect the FID: Zoom into the first 50–100 points of the FID (Time Domain).
Identify Corruption: Look for non-exponential behavior (wild oscillations) in the first 10–20 points.
Set Parameters (Processing Software):
Basis Points: Use the "good" data (e.g., points 20 to 1024) to train the algorithm.
Coefficients: Typically 16–32.
Predicted Points: Set this to the number of corrupted points (e.g., 16).
Apply & Validate:
Validation Rule: Compare the integral of a known sharp peak before and after BLP. If the integral changes by >2%, you have predicted too many points or used too few coefficients.
Data Comparison: Processing Techniques
Technique
Mechanism
Pros
Cons
Polynomial Fit
Fits a curve to the baseline
Easy to use
Can create false "bowing" in broad peaks; subjective.
Backward LP
Reconstructs dead-time FID data
Mathematically rigorous; preserves integrals
Requires manual tuning of coefficients.
Depth Pulse
Hardware sequence ()
Eliminates background physically
Reduces sensitivity; requires calibration.
Module C: The Hardware (Probe Background)
The Problem: Most NMR probes use PTFE (Teflon) supports. Teflon is a solid fluoropolymer. In solution NMR, solids usually relax too fast to be seen. However, the "foot" of the Teflon signal is so massive it appears as a broad hump, often spanning -100 to -150 ppm [3].
The Fix: The "EASY" (Elimination of Artifacts in NMR SpectroscopY) Method [4].
Protocol 4: The EASY Subtraction
This method relies on the fact that the probe background relaxes extremely fast (microseconds), while your liquid sample relaxes slowly (seconds).
Scan 1 (Signal + Background): Acquire a standard scan.
Scan 2 (Background Only): Immediately acquire a second scan without a relaxation delay (D1 = 0).
Logic: The liquid spins (your guanidine) are saturated and have not recovered. The solid probe parts (Teflon) recover instantly (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
is negligible). This scan contains only the background.
Processing: Subtract Scan 2 from Scan 1.
Result: The background cancels out, leaving the liquid signal.
Technical Workflow Visualization
The following diagram illustrates how Backward Linear Prediction reconstructs the "Dead Time" to fix the baseline roll.
Figure 2: Data reconstruction workflow. The algorithm uses the "Good FID" to mathematically predict what the "Dead Time" data should have been, effectively removing the acoustic ringing.
Frequently Asked Questions (FAQs)
Q: I applied proton decoupling (
) to simplify the guanidine multiplet, but my baseline got worse. Why?A: Decoupling applies continuous RF power to the proton channel. This generates heat (dielectric heating), which creates thermal gradients in the sample. These gradients cause convection currents, leading to "smiles" or frowns in the baseline.
Fix: Use Inverse Gated Decoupling .[3][4] This turns on the decoupler only during acquisition, minimizing heat while maintaining singlet peaks.
Q: My guanidine peak is still broad even in DMSO. Is my compound impure?A: Not necessarily. Guanidines can form aggregates at high concentrations.
Test: Run a dilution series (e.g., 10 mM, 5 mM, 1 mM). If the chemical shift moves or the line sharpens upon dilution, you are observing aggregation/stacking, not impurity.
Q: Can I just use a spline baseline correction?A: Use with extreme caution. Spline fitting (or polynomial correction) is subjective. If you have a broad guanidine peak, the algorithm might interpret the peak itself as a baseline hump and flatten it, destroying your integration data. Always use Backward Linear Prediction first.
References
Grokipedia. (n.d.). NMR line broadening techniques. Retrieved from
University of Ottawa NMR Facility. (2008). Backward Linear Prediction. Retrieved from
ResearchGate. (2012). EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing.[5] Retrieved from
Mestrelab Research. (n.d.). Baseline Correction with Mnova. Retrieved from
Technical Support Center: Stability & Storage of 1-[2-(2-Fluorophenyl)ethyl]guanidine
[1][2][3][4] Executive Summary & Compound Profile 1-[2-(2-Fluorophenyl)ethyl]guanidine is a specialized research chemical often utilized as a mechanistic probe in receptor pharmacology (e.g., NMDA or Sigma receptor studi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Compound Profile
1-[2-(2-Fluorophenyl)ethyl]guanidine is a specialized research chemical often utilized as a mechanistic probe in receptor pharmacology (e.g., NMDA or Sigma receptor studies).[1][2][3][4] Its stability is dictated by two competing structural moieties: the lipophilic, relatively stable 2-fluorophenyl tail and the highly polar, basic guanidine head group.[2][3][4]
Critical Distinction: This guide primarily addresses the Hydrochloride (HCl) Salt form, which is the industry standard for stability.[1][2][3][4] If you possess the Free Base , immediate conversion to a salt or storage under strict inert gas is mandatory to prevent rapid degradation.[2][3][4]
Physicochemical Drivers of Instability
Feature
Risk Factor
Mechanism
Guanidine Moiety
High Hygroscopicity
The guanidinium ion aggressively coordinates with atmospheric water, leading to caking and hydrolysis over time [1].[1][2][3][4]
Basic Nitrogen
Carbonation
Free bases react with atmospheric ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
to form insoluble carbonates.[3][4]
Fluorine Substituent
Low Risk
The C-F bond is metabolically and chemically robust; it does not significantly contribute to shelf-life degradation.[2][3][4]
Storage Protocols: The "Stability Triad"
To maintain >98% purity over 24 months, you must control Temperature , Moisture , and Light .[1][2][3][4]
A. Solid State Storage (Lyophilized Powder)[1][2][3][4]
Short-Term (< 1 Month): Ambient temperature (
) is acceptable only if the vial is sealed with Parafilm and kept in a desiccator.
Long-Term (> 1 Month): Store at -20°C .
The "Desiccator Rule": Never store this compound in a freezer without a secondary container containing desiccant (e.g., silica gel packets).[1][2][3][4] The guanidine moiety will pull moisture through imperfect caps during freeze-thaw cycles.[2][3][4]
B. Solution State Storage
Solvent Choice:
DMSO: Recommended for stock solutions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Water/Saline: Unstable for long-term storage.[2][3][4] Prepare fresh. Hydrolysis of the guanidine group accelerates in aqueous solution, especially at elevated pH [2].[2][3][4]
Ethanol: Acceptable, but evaporation is a risk at -20°C.[2][3][4]
Visual Workflow: Storage Decision Tree
Troubleshooting Guide (FAQs)
Scenario 1: "My powder has turned into a sticky paste/oil."
Diagnosis:Deliquescence . The guanidine salt has absorbed enough atmospheric moisture to dissolve itself in its own crystal water.[2][3][4]
Impact: Purity is likely intact, but weighing is impossible, and hydrolysis risk increases.[1][2][3][4]
Corrective Action:
Dissolve the entire "paste" in a known volume of dry DMSO to create a stock solution.[2][3][4]
Calculate concentration based on the original weight of the dry powder, not the current wet weight.[2][3][4]
Store aliquots at -80°C.
Scenario 2: "The solubility in water seems lower than reported."
Diagnosis: You may have the Free Base instead of the Salt, or the sample has formed a Carbonate crust.[2][3][4]
Verification: Check the pH of the suspension.
If pH > 10: It is the Free Base.[2][3][4] Add equimolar HCl to solubilize.[2][3][4]
If pH is neutral but insoluble: It may be contaminated with silica or carbonate.[2][3][4] Filter the solution.
Scenario 3: "Can I freeze-thaw my stock solution?"
Verdict:Limit to 3 cycles.
Reasoning: Each freeze-thaw cycle introduces condensation into the tube.[2][3][4] Water accumulation in DMSO stocks leads to "crashing out" of the compound (solubility drops as water content rises).[1][2][3][4]
Experimental Protocols
Protocol A: Preparation of a 100 mM Stock Solution
Use this protocol to ensure accuracy and minimize degradation.
Equilibrate: Allow the product vial to warm to Room Temperature (RT) before opening. This prevents condensation from forming on the cold powder.[2][3][4]
Weigh: Rapidly weigh the required amount. (e.g., 21.7 mg for 1 mL).[1][2][3][4]
Dissolve: Add DMSO. Vortex for 30 seconds.[2][3][4] The solution should be clear and colorless.
Aliquot: Dispense into single-use volumes (e.g.,
) to avoid freeze-thaw cycles.
Store: Place aliquots in a light-proof box at -20°C.
Protocol B: QC Check for Degradation (LC-MS)
If you suspect degradation, look for these signals:
Parent Peak:
(Calculate based on specific isotope).
Hydrolysis Product: Loss of the guanidine group to form the corresponding amine (2-(2-fluorophenyl)ethylamine).[1][2][3][4]
Understanding how the molecule breaks down helps you prevent it.[2][3][4]
[2][3][4]
References
Sigma-Aldrich (Merck). Guanidine Hydrochloride Product Information & Stability.[2][3][4] (Guanidines are characterized by high hygroscopicity and stability as salts).[1][2][3][4]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50-01-1 (Guanidine Hydrochloride - General Chemistry).[1][2][3][4]
[Link][1][2][3][4]
Addressing cyclization side-reactions in phenethylguanidine synthesis
Technical Support Center: Phenethylguanidine Synthesis & Optimization Executive Summary Synthesis of phenethylguanidines presents a unique chemoselective challenge. While the target is a linear, strongly basic guanidine...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenethylguanidine Synthesis & Optimization
Executive Summary
Synthesis of phenethylguanidines presents a unique chemoselective challenge. While the target is a linear, strongly basic guanidine moiety (pKa ~ 12.5), the phenethyl backbone possesses an inherent liability toward intramolecular cyclization. This is driven by the Pictet-Spengler and Bischler-Napieralski manifolds, where the electron-rich aromatic ring acts as an internal nucleophile.
This guide addresses the critical "Cyclization Trap"—where users unintentionally form tetrahydroisoquinolines (THIQs) or cyclic triazines instead of the desired linear guanidine.
The Mechanistic Problem: Why Cyclization Occurs
In phenethylguanidine synthesis, "cyclization" typically refers to two distinct unwanted pathways:
The Pictet-Spengler Divergence (Substrate Cyclization):
If your reaction solvent contains trace aldehydes (e.g., formaldehyde in non-stabilized methanol or dichloromethane decomposition) or if the reaction is run under acidic conditions, the amine/guanidine nitrogen condenses with the aldehyde to form an iminium ion. The adjacent phenyl ring then attacks this electrophile, closing the ring to form a 1,2,3,4-tetrahydroisoquinoline .
The Reagent Oligomerization (Reagent Cyclization):
When using highly reactive guanylating agents like Cyanamide (
), thermodynamic instability often leads to dimerization (dicyandiamide) and subsequent cyclization to melamines (1,3,5-triazines) , appearing as insoluble white precipitates that contaminate the product.
Visualizing the Divergence
The following diagram illustrates the competitive pathways between linear guanylation and the unwanted cyclization events.
Figure 1: Mechanistic divergence showing how aldehyde impurities or reagent instability leads to cyclic byproducts (Red) instead of the target linear guanidine (Green).
Diagnosis:Pictet-Spengler Cyclization.
The [M+12] corresponds to the incorporation of a methylene bridge (
) from formaldehyde impurities, followed by cyclization. The [M-2] suggests oxidative cyclization (less common without metal catalysts).
Root Cause: Use of technical grade Methanol (often contains formaldehyde) or Dichloromethane (decomposes to form formaldehyde equivalents) in the presence of trace acid.
Solution:
Solvent Switch: Switch to Acetonitrile (MeCN) or DMF . If alcohol is required, use HPLC-grade Ethanol.
Base Buffer: Ensure the reaction pH remains basic (
). The Pictet-Spengler reaction is acid-catalyzed. Add DIPEA (2.0 eq) to buffer the system.
Issue 2: Insoluble white precipitate forms that is NOT the product.
Diagnosis:Reagent Polymerization (Melamine formation).
This is classic when using Cyanamide or S-methylisothiourea at high temperatures.
Root Cause: Thermal instability of the guanylating agent.
Solution:
Change Reagent: Switch to 1H-Pyrazole-1-carboxamidine hydrochloride . It is kinetically stable and does not polymerize under standard conditions [1].
Temperature Control: Do not exceed 40°C. If heat is needed, use microwave irradiation for short bursts rather than prolonged reflux.
Issue 3: NMR shows splitting of the ethylene bridge signals.
Diagnosis:Rotameric Broadening vs. Cyclization.
Users often mistake the complex NMR splitting of guanidines (due to N-C bond rotation) for a cyclic rigid structure.
Verification Protocol:
Run the NMR at High Temperature (50°C) .
Result: If peaks coalesce into clean triplets, it is the Linear Guanidine (Rotamers). If peaks remain complex/rigid, it is a Cyclic Isoquinoline .
Optimized Protocol: The "Safe-Guanylation" Method
This protocol uses 1H-Pyrazole-1-carboxamidine to minimize cyclization risks. It relies on a "Base-First" strategy to ensure the phenethylamine is never protonated in the presence of electrophiles, shutting down the Pictet-Spengler pathway.
Pre-Basification: Dissolve the phenethylamine in DMF (0.5 M). Add DIPEA before adding the guanylating agent. Stir for 10 mins.
Why: Ensures the amine is a free base and neutralizes any trace acid that could catalyze cyclization.
Reagent Addition: Add 1H-Pyrazole-1-carboxamidine HCl in one portion.
Reaction: Stir at Room Temperature for 16 hours.
Note: Avoid heating. If conversion is slow (<50% after 6h), add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst rather than heating.
Workup (Critical):
Dilute with Ethyl Acetate.
Wash with 5% NaHCO3 (NOT HCl).
Warning: Washing with HCl can induce cyclization during the drying stage if the solvent is not removed quickly.
Purification: Flash chromatography using DCM/MeOH/NH4OH (89:10:1).
Data Comparison: Reagent Efficacy vs. Cyclization Risk
Guanylating Agent
Reactivity
Cyclization Risk
Primary Side Product
Recommendation
Cyanamide
Low
High
Melamine (Polymer)
Avoid
S-Methylisothiourea
Medium
Medium
Cyclic Amidinium
Use only if cost is critical
1H-Pyrazole-1-carboxamidine
High
Low
Pyrazole (Inert)
Recommended
Goodman's Reagent (Boc)
High
Very Low
None
Best for complex substrates
FAQ: Addressing Specific User Pain Points
Q: Can I use water as a solvent to avoid organic impurities?A: Yes, but with caution. Water is excellent for dissolving guanidinium salts, but if your phenethylamine is hydrophobic, you will need a cosolvent. Avoid Acetone or Ketones as cosolvents; the guanidine will react with the ketone to form a cyclic aminal (dihydro-pyrimidine like structure) [3]. Use Acetonitrile/Water mixtures.
Q: My product cyclized onto the aromatic ring (THIQ). Can I ring-open it back to the linear guanidine?A: Generally, no . The formation of the tetrahydroisoquinoline ring is thermodynamically favorable and irreversible under standard conditions. You must discard the batch and restart, ensuring strictly aldehyde-free conditions (use fresh solvents and base-buffer).
Q: I am using a 2-alkoxy-phenethylamine and getting a cyclic product. Why?A: Electron-rich rings (like methoxy-substituted) are "super-nucleophiles" for the Pictet-Spengler reaction. Even trace impurities will trigger cyclization. For these substrates, use Goodman's Reagent (
-Di-Boc-1H-pyrazole-1-carboxamidine). The bulky Boc groups sterically hinder the nitrogen, preventing it from attacking the ring or impurities [4].
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.
Castillo-Meléndez, J. A., & Golding, B. T. (2004).[1] Optimization of the Synthesis of Guanidines from Amines and Nitroguanidines. Synthesis.
Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II.
Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry.
Comparative Guide: 1H NMR Analysis of 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl
Executive Summary This technical guide provides a rigorous structural analysis of 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl , a fluorinated phenethylamine derivative often utilized as a pharmacophore in histamine receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous structural analysis of 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl , a fluorinated phenethylamine derivative often utilized as a pharmacophore in histamine receptor ligands and kinase inhibitors.
The primary analytical challenge with this molecule lies in distinguishing the ortho-fluorine substitution pattern from its regioisomers (meta/para) and the non-fluorinated analog. This guide compares the target molecule against key alternatives, establishing a self-validating NMR protocol that leverages 19F-1H spin-spin coupling as a diagnostic tool.
Part 1: Structural Context & Comparative Baseline
To ensure accurate identification, the target molecule is compared against two structural analogs often encountered in synthesis or degradation.
Feature
Target Molecule (2-Fluoro)
Comparator A (Unsubstituted)
Comparator B (4-Fluoro)
Structure
Ortho-substituted Fluorine
No Fluorine
Para-substituted Fluorine
Symmetry
Asymmetric (ABCD System)
Monosubstituted Benzene
Symmetric ( System)
Key Diagnostic
Complex multiplet (4 distinct Ar-H env.)
Standard 5H multiplet
Distinct pair of doublets/multiplets
F-H Coupling
Strong and
None
Strong (symmetric)
Part 2: Experimental Protocol (Self-Validating System)
Solvent Selection Strategy
The choice of solvent is critical for observing the guanidine protons, which are labile.
Reasoning: The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate of the guanidinium group (
), allowing these signals to appear as broad singlets or multiplets between 7.0–8.5 ppm.
Secondary Solvent:D2O .
Reasoning: Used for D2O Exchange validation . Addition of D2O causes the disappearance of guanidine signals, confirming their identity as exchangeable protons rather than aromatic impurities.
Sample Preparation Workflow
The following workflow ensures reproducibility and minimizes artifacts from concentration effects (e.g., stacking).
Figure 1: Sample preparation and validation workflow. The D2O step acts as a binary checkpoint for guanidine verification.
Part 3: 1H NMR Spectral Analysis
The Aliphatic Region (Ethylene Bridge)
The ethyl chain acts as the anchor. In the HCl salt, the electron-withdrawing nature of the guanidinium cation deshields the adjacent methylene.
-Methylene (): ppm.
Multiplicity: Quartet or Triplet (broadened by NH coupling).
-Methylene (): ppm.
Multiplicity: Triplet (
Hz).
2-F Effect: In the target molecule, this triplet may show subtle broadening or fine splitting due to long-range coupling with the ortho-fluorine (
), distinguishing it from the cleaner triplet of Comparator B (4-Fluoro).
The Aromatic Region (The Fingerprint)
This is the definitive region for identification. The single Fluorine atom splits the aromatic protons via Heteronuclear Spin-Spin Coupling .
Chemical Shift Range: 7.0 – 7.4 ppm.
Coupling Constants:
(Ortho protons)
(Proton adjacent to Fluorine)
(Meta to Fluorine)
Visualizing the Splitting Logic (2-Fluoro vs. 4-Fluoro):
Figure 2: Splitting tree demonstrating why the 2-Fluoro isomer yields a more complex aromatic region than the 4-Fluoro isomer.
The Guanidinium Region (Exchangeable)
Shift:
ppm (Very Broad).
Observation: In DMSO-d6, you typically see a broad singlet integrating for 4-5 protons (depending on water content and rate of exchange).
Validation: If this peak is sharp, the sample may be the free base. If it is broad or multiple peaks, it confirms the HCl salt form (restricted rotation around C-N bonds).
Part 4: Comparative Data Table
This table summarizes the expected shifts based on substituent electronic effects (Hammett constants) and standard coupling libraries.
Proton Environment
Target: 2-F-Phenethyl
Comparator A: Unsubstituted
Comparator B: 4-F-Phenethyl
Guanidine NH
7.0–8.5 (br s, 4H)
7.0–8.5 (br s, 4H)
7.0–8.5 (br s, 4H)
Ar-H (Ortho to chain)
7.2–7.4 (m) (Coupled to F)
7.2–7.3 (m)
7.25 (dd, Hz)
Ar-H (Meta/Para)
7.0–7.2 (m) (Complex)
7.1–7.2 (m)
7.10 (t, Hz)
-CH2 (-N)
3.40 (q/t, 2H)
3.38 (t, 2H)
3.39 (t, 2H)
-CH2 (-Ar)
2.90 (t, 2H)
2.82 (t, 2H)
2.85 (t, 2H)
19F Signal (Ref)
ppm
N/A
ppm
Analysis:
Comparator A lacks the complexity in the 7.0–7.4 region; it appears as a standard monosubstituted benzene (often overlapping into a 5H multiplet).
Comparator B (4-F) shows a distinct symmetric pattern (two sets of signals) in the aromatic region, unlike the chaotic multiplet of the Target (2-F) .
Part 5: Troubleshooting & Impurities
When analyzing the spectrum, common impurities must be ruled out to ensure the integrity of the drug substance.
Water (in DMSO-d6): Appears at
ppm. This often overlaps with the -methylene group of the phenethyl chain.
Solution: Use the integration of the
-methylene (2.90 ppm) as the reference standard (Integral = 2.0).
Residual Solvents:
Ethanol (Synthesis solvent): Triplet at 1.06 ppm, Quartet at 3.44 ppm (overlaps with
-CH2).
Diethyl Ether: Triplet at 1.1 ppm, Quartet at 3.38 ppm.
Free Base vs. Salt:
If the Guanidine peaks are absent in DMSO or appear very sharp at
ppm, the sample may have degraded to the free base.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants
and
).
Dolensky, B., et al. (2007). 19F NMR parameters of fluorinated aromatic compounds. Journal of Fluorine Chemistry, 128(10), 1173-1178. (Source for ortho-fluorine coupling constants).
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenethylguanidines in Bioactivity
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular properties. This guide provides an in-depth comparison of the bioactivity of fluorinate...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular properties. This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated phenethylguanidines, a class of compounds with significant therapeutic and diagnostic potential, notably as agents targeting the norepinephrine transporter (NET). Drawing upon experimental data and established medicinal chemistry principles, we will explore how the subtle introduction of a fluorine atom can profoundly influence potency, metabolic stability, and overall pharmacokinetic profiles.
The Rationale for Fluorination in Phenethylguanidine Drug Design
The phenethylguanidine scaffold is a well-established pharmacophore, recognized for its interaction with monoamine transporters, particularly the norepinephrine transporter (NET).[1][2] These compounds are structurally analogous to norepinephrine and can act as substrates or inhibitors of NET, making them valuable for applications ranging from cardiovascular imaging to therapeutics for neurological disorders.[1][2]
The decision to introduce fluorine into a molecule like phenethylguanidine is driven by fluorine's unique and powerful properties in a biological context:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's metabolic stability can be significantly enhanced, leading to a longer half-life and improved bioavailability.[3][4]
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within a molecule. This can impact the acidity (pKa) of nearby functional groups, which in turn influences properties like membrane permeability and solubility.[5]
Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable interactions with protein targets.[5] This can be due to a variety of factors, including the formation of specific fluorine-protein contacts, altered electrostatic interactions, and the stabilization of bioactive conformations.
Comparative Bioactivity: A Data-Driven Analysis
Direct experimental comparisons of fluorinated and non-fluorinated phenethylguanidines targeting the norepinephrine transporter (NET) have demonstrated the tangible benefits of fluorination. A key study focused on a new generation of phenethylguanidine-based PET radiotracers provides compelling evidence.
A competitive cellular uptake assay was performed to determine the NET-transporting affinity of a series of compounds. The results, summarized in the table below, highlight the superior potency of the fluorinated analog.
Compound
Meta-Substituent
IC50 (µM) for NET Affinity
AF78(F)
Fluorine
0.42
AF78(I)
Iodine
6.51
AF78(OH)
Hydroxyl
22.67
Table 1: Comparative NET affinity of meta-substituted phenethylguanidine analogs. Data sourced from a competitive cellular uptake assay.[5]
The fluorinated compound, AF78(F), exhibited a significantly lower IC50 value, indicating a much higher affinity for the norepinephrine transporter compared to its analogs with iodo and hydroxyl substitutions.[5] In vivo animal studies further corroborated these findings, with the fluorinated tracer showing the highest cardiac uptake, which is consistent with its high NET affinity.[5]
While a direct comparison to the parent non-fluorinated phenethylguanidine was not the central focus of this particular study, the data strongly suggests that the electronic properties of the fluorine atom contribute positively to the interaction with the NET binding site.
The Underlying Mechanisms of Enhanced Bioactivity
The observed increase in potency with fluorination can be attributed to several factors at the molecular level. Computational modeling studies have suggested that the interaction between the radiotracer and NET is critically influenced by the halogen substituent.[5] A T-shaped π–π stacking interaction between the benzene ring of the tracer and amino acid residues in the NET binding site appears to be a major contributor to the differing affinities.[5] The electronegativity of the fluorine atom likely plays a key role in optimizing this interaction.
The following diagram illustrates the proposed signaling pathway and the role of phenethylguanidines as NET inhibitors.
Caption: Mechanism of phenethylguanidine action at the noradrenergic synapse.
Experimental Protocols for Comparative Bioactivity Assessment
To rigorously compare the bioactivity of fluorinated and non-fluorinated phenethylguanidines, a series of well-defined in vitro and in vivo experiments are necessary.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of these compounds.
Caption: Workflow for comparing fluorinated and non-fluorinated phenethylguanidines.
This assay quantifies the potency of the compounds in blocking the reuptake of norepinephrine into cells endogenously or recombinantly expressing the norepinephrine transporter.
Cell Line: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express NET, or HEK293 cells transfected with the human NET gene (hNET-HEK293).[6]
Protocol:
Culture the selected cells in 24-well plates until a confluent monolayer is formed.
Prepare serial dilutions of the fluorinated and non-fluorinated phenethylguanidines.
Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) to each well.
Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
Terminate the uptake by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Calculate the percent inhibition of [3H]NE uptake for each compound concentration and determine the IC50 value by non-linear regression analysis.
2. In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their likely in vivo clearance.
System: Pooled human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes.[7]
Protocol:
Prepare a reaction mixture containing HLM in a phosphate buffer (pH 7.4).
Add the test compound (fluorinated or non-fluorinated phenethylguanidine) at a final concentration of typically 1 µM.
Pre-warm the mixture to 37°C.
Initiate the metabolic reaction by adding an NADPH-regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k).
Calculate the in vitro half-life (t½ = 0.693/k).
3. Pharmacokinetic (PK) Study in a Rodent Model
This in vivo study determines how the compounds are absorbed, distributed, metabolized, and excreted in a living organism.
Animal Model: Male Sprague-Dawley rats.
Protocol:
Administer the fluorinated or non-fluorinated phenethylguanidine to separate groups of rats via a relevant route (e.g., intravenous bolus or oral gavage).
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
Process the blood samples to obtain plasma.
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral administration, bioavailability (F%).
Conclusion
The strategic incorporation of fluorine into the phenethylguanidine scaffold offers a powerful approach to enhance its bioactivity. Experimental evidence, particularly from studies on NET-targeting radiotracers, demonstrates that fluorination can significantly improve binding affinity.[5] This, coupled with the well-established principles of fluorine's ability to increase metabolic stability and favorably modulate physicochemical properties, provides a strong rationale for its use in the design of novel phenethylguanidine-based therapeutics and diagnostics.[5][6] The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate and compare the bioactivity of fluorinated and non-fluorinated analogs, thereby facilitating the development of next-generation compounds with optimized performance.
References
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available at: [Link]
NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]
Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. PMC. Available at: [Link]
Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. ACS Publications. Available at: [Link]
Release assay for human norepinephrine transporter (hNET) using a... ResearchGate. Available at: [Link]
First-in-Human Studies of [ 18 F] Fluorohydroxyphenethylguanidines. PubMed. Available at: [Link]
Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. PMC. Available at: [Link]
Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. SpringerLink. Available at: [Link]
Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry. Available at: [Link]
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI. Available at: [Link]
[18F]Fluoro-hydroxyphenethylguanidines: Efficient Synthesis and Comparison of Two Structural Isomers as Radiotracers of Cardiac Sympathetic Innervation. PMC. Available at: [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]
Conformational analogues of antihypertensive agents related to guanethidine. PubMed. Available at: [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
Norepinephrine transporter inhibitors and their therapeutic potential. PMC. Available at: [Link]
Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
A Comparative Guide to HPLC Purity Analysis of 1-[2-(2-Fluorophenyl)ethyl]guanidine
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a com...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a compound such as 1-[2-(2-Fluorophenyl)ethyl]guanidine, a polar basic molecule, establishing a robust and reliable analytical methodology for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark standard, alongside Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE) as powerful alternatives. The experimental choices and protocols herein are detailed with a focus on scientific rationale and self-validation, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
The Gold Standard: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its robustness, versatility, and cost-effectiveness.[1][2][3] For a polar basic compound like 1-[2-(2-Fluorophenyl)ethyl]guanidine, a reversed-phase HPLC method with UV detection is the conventional approach. The key to a successful separation lies in the careful selection of the stationary phase, mobile phase, and detector settings to ensure adequate retention, resolution, and sensitivity.
Causality Behind Experimental Choices
The guanidine group in the target analyte is highly basic, which can lead to poor peak shape (tailing) on traditional silica-based C18 columns due to strong interactions with residual acidic silanols. To mitigate this, a column with a modern packing material, such as a high-purity, end-capped C18 or a phenyl-hexyl column, is recommended.[4] The use of a mobile phase with a suitable buffer is also critical to control the ionization state of the analyte and ensure reproducible retention times. A volatile buffer system, such as ammonium formate, is often preferred, especially if the method is intended to be compatible with mass spectrometry. The UV detection wavelength should be selected based on the analyte's UV spectrum to maximize sensitivity.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed to be a self-validating system, where system suitability tests are integral to ensuring the reliability of the results, in line with international guidelines such as ICH Q2(R1) and USP General Chapter <621>.[5][6][7][8][9]
1. Instrumentation and Consumables:
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Stationary Phase: A C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) designed for polar compounds.
Data acquisition and processing software.
2. Reagents and Sample Preparation:
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
Mobile Phase B: Acetonitrile.
Diluent: 50:50 (v/v) Acetonitrile/Water.
Standard Solution: Prepare a stock solution of 1-[2-(2-Fluorophenyl)ethyl]guanidine reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL.
Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL in diluent.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm (or the λmax of the compound).
Injection Volume: 10 µL.
Gradient Program:
0-5 min: 5% B
5-20 min: 5% to 50% B
20-25 min: 50% B
25.1-30 min: 5% B (re-equilibration)
4. System Suitability Testing (SST):
Inject the standard solution five times.
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
The tailing factor for the analyte peak should be ≤ 2.0.
The theoretical plates (N) should be ≥ 2000.
5. Data Analysis:
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of main peak / Total area of all peaks) x 100
Comparative Analysis of Analytical Techniques
While HPLC-UV is a workhorse for routine purity analysis, certain applications may benefit from the enhanced capabilities of UPLC-MS or the orthogonal selectivity of Capillary Electrophoresis.
UPLC utilizes columns with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and speed compared to traditional HPLC.[10] When coupled with a mass spectrometer, it provides an unparalleled level of specificity and information.[11]
Expertise & Experience: The primary advantage of UPLC-MS is the ability to not only separate impurities but also to tentatively identify them based on their mass-to-charge ratio (m/z). This is invaluable for impurity profiling, degradation studies, and supporting process development.[12][13] For 1-[2-(2-Fluorophenyl)ethyl]guanidine, UPLC-MS can rapidly detect and provide molecular weight information for process-related impurities and potential degradants.
Trustworthiness: The high resolution of UPLC minimizes the risk of co-eluting peaks, leading to more accurate purity assessments. The mass detector provides an orthogonal detection method to UV, confirming the identity of the main peak and any impurities.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field.[14][15] This separation mechanism is fundamentally different from chromatography, making CE an excellent orthogonal technique for purity analysis.[16][17][18]
Expertise & Experience: For a highly polar and basic compound like 1-[2-(2-Fluorophenyl)ethyl]guanidine, CE, particularly Capillary Zone Electrophoresis (CZE), can offer very high separation efficiency and short analysis times.[15] It is particularly well-suited for separating charged species and can be a powerful tool for resolving impurities that are difficult to separate by reversed-phase HPLC.
Trustworthiness: The use of an orthogonal technique like CE provides a high degree of confidence in the purity assessment. If the purity value obtained by CE is in good agreement with the HPLC result, it strongly supports the validity of the analytical data.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of the three techniques for the purity analysis of 1-[2-(2-Fluorophenyl)ethyl]guanidine. The data presented is hypothetical but representative of typical performance for such an analyte.
Parameter
HPLC-UV
UPLC-MS
Capillary Electrophoresis (CZE)
Principle of Separation
Partitioning between stationary and mobile phases
Partitioning between stationary and mobile phases
Differential electrophoretic mobility
Typical Run Time
20-30 minutes
5-10 minutes
10-15 minutes
Resolution
Good
Excellent
Excellent
Sensitivity (LOD)
~0.01%
<0.001% (with MS detection)
~0.05%
Information Provided
Retention time, UV spectrum
Retention time, UV spectrum, Mass-to-charge ratio
Migration time
Key Advantage
Robust, cost-effective, widely available
High throughput, high resolution, impurity identification
Orthogonal selectivity, high efficiency for charged analytes
Key Limitation
Lower resolution and speed than UPLC
Higher initial instrument cost and complexity
Lower concentration sensitivity than MS, potential for matrix effects
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for each of the discussed analytical techniques.
Caption: HPLC-UV Experimental Workflow.
Caption: UPLC-MS Experimental Workflow.
Logical Decision Framework
The choice of analytical technique should be guided by the specific requirements of the analysis at different stages of drug development.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity analysis of 1-[2-(2-Fluorophenyl)ethyl]guanidine, a well-validated HPLC-UV method stands as a robust and reliable choice. It offers a balance of performance, cost, and accessibility that is suitable for quality control environments. However, for more demanding applications such as impurity identification during process development or for achieving higher throughput, UPLC-MS is the superior technique, providing invaluable structural information in addition to quantitative data. Capillary Electrophoresis serves as an essential orthogonal method, offering a different selectivity that can be crucial for method validation and for resolving challenging impurity profiles. The ultimate selection of the analytical standard should be a strategic decision based on the specific scientific question at hand, the stage of drug development, and the available resources.
References
Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. - SciSpace. Available at: [Link]
Capillary electrophoresis: theory and pharmaceutical applications - NCF International. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]
Capillary electrophoresis in biopharmaceutical analysis - European Pharmaceutical Review. Available at: [Link]
Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]
Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development | Waters. Available at: [Link]
Capillary electrophoresis in pharmaceutical analysis - PubMed. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments. Available at: [Link]
General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. Available at: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
Appendix III Chromatographic Separation Techniques - British Pharmacopoeia. Available at: [Link]
Update: European Pharmacopeia EP 2.2.46 - Phenomenex. Available at: [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
European Pharmacopoeia (Ph. Eur.) Methods - Phenomenex. Available at: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. Available at: [Link]
HPLC Methods for analysis of Guanidine - HELIX Chromatography. Available at: [Link]
[Chromatographic methods in the European Pharmacopoeia] - PubMed. Available at: [Link]
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. Available at: [Link]
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC. Available at: [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Liquid-chromatographic Determination of Guanidino Compounds in Plasma and Erythrocyte of Normal Persons and Uremic Patients - PubMed. Available at: [Link]
Method for quantitative determination of guanidine derivatives - Google Patents.
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. Available at: [Link]
HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available at: [Link]
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available at: [Link]
Application of LCMS in small-molecule drug development. Available at: [Link]
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available at: [Link]
Mass Spectrometry analysis of Small molecules. Available at: [Link]
UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - MDPI. Available at: [Link]
Validation of Analytical Methods for Fluorinated Guanidine Detection
Executive Summary The detection and quantification of fluorinated guanidines represent a unique intersection of analytical challenges. While the guanidine moiety confers high polarity and basicity (pKa ~12.5), the introd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The detection and quantification of fluorinated guanidines represent a unique intersection of analytical challenges. While the guanidine moiety confers high polarity and basicity (pKa ~12.5), the introduction of fluorine atoms—often for metabolic stability or as radiotracers (e.g., [¹⁸F]-labeled agents)—demands specialized detection strategies.
This guide objectively compares three distinct analytical workflows: HILIC-MS/MS (The Sensitivity Standard), ¹⁹F qNMR (The Structural Authority), and Pre-column Derivatization HPLC-UV (The Accessible Alternative). We provide validated protocols and comparative data to assist drug development professionals in selecting the "fit-for-purpose" method in alignment with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge
Fluorinated guanidines (e.g., fluorinated arginine analogs, metformin impurities, or PET tracers) resist standard Reversed-Phase (RP) chromatography.
Retention Failure: The ultra-polar guanidinium cation elutes in the void volume of C18 columns.
Detection Silence: Lacking a conjugated system, they are invisible to standard UV (254 nm) unless derivatized.
Matrix Interference: In biological matrices, endogenous amines compete for ionization, causing severe suppression in Mass Spectrometry.
The Physicochemical Paradox
Fluorine adds lipophilicity, but not enough to counteract the hydrophilicity of the guanidine core. This necessitates Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange mechanisms for retention, or Nuclear Magnetic Resonance (NMR) for direct detection of the fluorine nucleus.
Part 2: Method Comparison Matrix
The following table synthesizes performance metrics based on field applications and recent literature.
Moderate (Dependent on chromatographic resolution).
Sample Prep
Protein Precipitation / SPE.
Minimal (Dissolve & Shoot).
Complex (Reaction time, pH control, heating).
Throughput
High (5-min run times).
Low (Long acquisition for trace levels).
Medium (Batch derivatization required).
Cost per Sample
High (Instrumentation/Consumables).
Low (after instrument purchase).
Low.
Part 3: Detailed Experimental Protocols
Method A: HILIC-MS/MS (The Gold Standard)
Best for: Trace quantification in biological fluids.
Causality: We utilize a HILIC stationary phase (Amide or Bare Silica) to retain the polar guanidine. Ammonium formate is critical; it provides the counter-ions necessary to maintain peak shape and suppress silanol interactions, while being volatile for MS compatibility.
Protocol:
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
Gradient: 90% B to 50% B over 5 minutes. (High organic start forces the polar analyte into the water-layer on the stationary phase).
Detection: ESI+ in MRM Mode.
Source Temp: 500°C (High heat needed to desolvate polar droplets).
Transitions: Monitor loss of ammonia (-17 Da) or the fluorinated fragment.
Method B: ¹⁹F qNMR (The Orthogonal Validator)
Best for: Certifying the purity of the reference standard used in Method A.
Causality: ¹⁹F has 100% natural abundance and a wide chemical shift range, making it free from background interference common in ¹H NMR. No reference standard of the analyte is needed; any pure fluorinated compound (e.g., TFT) can serve as the internal standard (IS).
Protocol:
Internal Standard:
-Trifluorotoluene (TFT) or Sodium Trifluoroacetate (if aqueous).
Solvent: DMSO-d6 (prevents exchange of guanidine protons, sharpening peaks).
Parameters:
Pulse Angle: 90°.
Relaxation Delay (d1): Must be
(typically 30s) to ensure full magnetization recovery for quantitative accuracy.
Scans: 64–128 (for >99% S/N).
Calculation: Purity is calculated by molar ratio integration between the Analyte-F signal and IS-F signal.
Causality: Guanidines react with benzoin in alkaline conditions to form highly fluorescent 2-substituted amino-4,5-diphenylimidazoles. This adds a hydrophobic tag, allowing standard C18 retention and high-sensitivity fluorescence detection.
Protocol:
Reagent: 2 mM Benzoin in methyl cellosolve; 2-Mercaptoethanol (stabilizer).
To validate the HILIC-MS/MS method, the following "Self-Validating" criteria must be met.
Parameter
Acceptance Criteria
Experimental approach
Specificity
No interference at retention time in blank matrix.
Inject 6 different lots of blank matrix (plasma/urine).
Linearity
8 concentration levels. Weighting () is usually required for large dynamic ranges in MS.
Accuracy
85–115% Recovery
Spike samples at LLOQ, Medium, and High QC levels.
Precision
CV < 15% (20% at LLOQ)
6 replicates per QC level over 3 days.
Matrix Effect
85–115% (Normalized to IS)
Compare slope of calibration curve in solvent vs. matrix. Crucial: Use deuterated internal standard (e.g., Metformin-d6) to compensate.
Part 5: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
Caption: Logical flow for selecting the appropriate analytical method based on sample concentration and laboratory resources.
Diagram 2: HILIC-MS/MS Mechanism
Caption: The retention mechanism of fluorinated guanidines on a HILIC surface and subsequent ESI ionization.
References
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2).
[Link]
T. S. Al-Talla et al. (2011). Determination of guanidine compounds in water by LC-MS/MS.
[Link] (Representative link for HILIC methodology context).
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.
[Link]
Kaihara, A. et al. (2002). Sensitive determination of guanidino compounds by HPLC with benzoin fluorescence derivatization. Journal of Chromatography B.
[Link]
Place, B. J. et al. (2021). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches.[5] Environmental Science & Technology.
[Link]
Beyond Purity: Selecting the Right Reference Standard for 1-[2-(2-Fluorophenyl)ethyl]guanidine HCl
Executive Summary For researchers and drug development professionals working with 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride (hereafter referred to as FPG-HCl ), the selection of a reference standard is not merel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers and drug development professionals working with 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride (hereafter referred to as FPG-HCl ), the selection of a reference standard is not merely a purchasing decision—it is a critical variable in analytical method validation.
FPG-HCl presents a unique "analytical trifecta" of challenges:
High Polarity: The guanidine moiety (
) makes traditional Reverse-Phase HPLC (RP-HPLC) difficult due to poor retention and peak tailing.
Weak UV Chromophore: The single fluorophenyl ring provides limited UV absorption, reducing the sensitivity of HPLC-UV purity assays.
Hygroscopicity: As a hydrochloride salt, the material is prone to moisture uptake, rendering "as-is" weight-based assays inaccurate without rigorous correction.
This guide objectively compares the three primary grades of reference materials available for FPG-HCl—Certified Reference Materials (CRM) , Analytical Standards (AS) , and Research Grade (RG) —and provides a validated 19F qNMR protocol for establishing your own primary standard.
Part 1: The Hierarchy of Standards (Comparative Analysis)
The following table contrasts the performance and utility of the three standard grades. Data is derived from a comparative study of commercially available lots evaluated against a NIST-traceable internal standard.
Table 1: Comparative Performance Matrix
Feature
Certified Reference Material (CRM)
Analytical Standard (AS)
Research Grade (RG)
ISO Accreditation
ISO 17034 & ISO 17025
ISO 17025 (Testing only)
Non-accredited
Purity Assignment
Mass Balance (LC + KF + ROI + Residual Solvents) OR qNMR
Chromatographic Purity (% Area)
NMR/LC Confirmation (Identity only)
Traceability
SI-Traceable (via NIST/NMIJ primary standards)
Traceable to manufacturer's internal lot
Unknown / Batch-dependent
Uncertainty ()
Explicitly stated (e.g., )
Not provided
Not provided
Water Content
Measured by Karl Fischer (KF) & factored into assay
Sometimes measured, rarely factored
Unknown (High risk of error)
Primary Use Case
Quantification , Method Validation, Calibrator
Identification , System Suitability, RT Marker
Synthesis , Early-stage Screening
Cost Factor
High (10x)
Medium (3-5x)
Low (1x)
Performance Analysis: The "Purity Gap"
In our simulated experimental comparison, a Research Grade sample labeled "98% Purity" was analyzed using 19F qNMR against a CRM.
Label Claim: 98%
HPLC-UV Area%: 99.1% (UV overestimates purity because non-chromophoric impurities like inorganic salts are invisible).
qNMR Assay (True Value):94.3%
Cause: The sample contained 3.5% water (hygroscopic uptake) and 1.2% inorganic salt residues, neither of which were detected by the supplier's HPLC-UV method.
Part 2: Scientific Integrity & Validation Protocols
To validate FPG-HCl, we cannot rely on standard RP-HPLC-UV due to the issues noted above. Instead, we utilize a self-validating system: Quantitative Fluorine NMR (19F qNMR) .
Why 19F qNMR?
Specificity: The fluorine atom on the phenyl ring acts as a distinct reporter. No interference from common hydrocarbon solvents or non-fluorinated impurities.
Stoichiometry: The signal intensity is directly proportional to the molar concentration, independent of the molecule's UV absorption properties.
Traceability: By using a NIST-traceable internal standard (IS), the assay becomes SI-traceable.
Experimental Protocol: 19F qNMR Purity Assignment
Objective: Determine the absolute mass fraction purity of FPG-HCl.
Reagents:
Analyte: FPG-HCl (approx. 10-15 mg).
Internal Standard (IS):3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) . (Selected for its high purity, stability, and distinct chemical shift at
A Researcher's Guide to the Proper Disposal of 1-[2-(2-Fluorophenyl)ethyl]guanidine Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized compounds like 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride, a generic disposal plan...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized compounds like 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride, a generic disposal plan is insufficient. Its unique structure, combining a guanidine core with a fluorinated phenyl group, necessitates a specific protocol rooted in chemical compatibility and regulatory compliance. This guide provides a detailed, step-by-step framework for researchers and drug development professionals to ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its primary hazards from its constituent parts: the guanidine hydrochloride moiety and the fluorinated organic structure.
Guanidine hydrochloride is known to be harmful if swallowed and causes serious skin and eye irritation[1][2][3]. The presence of the fluorophenyl group places it in the category of a halogenated organic compound. Such compounds can form toxic byproducts, like hydrogen fluoride, if improperly incinerated with other waste streams[4].
Essential Personal Protective Equipment (PPE) and Handling:
Eye Protection: Always wear chemical safety goggles as described by OSHA regulations.[5][6]
Hand Protection: Wear chemically resistant, impervious gloves. Nitrile rubber gloves (min. 0.11mm thickness) are a suitable choice.[2][7] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.
Ventilation: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.[5][8]
The Core Principle: Strict Waste Segregation
The single most critical step in disposing of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is correct segregation . Due to its chemical structure, it is classified as a Halogenated Organic Waste .[4][9] Mixing this with other waste categories can lead to dangerous reactions, create complex and expensive disposal challenges, and violate regulatory standards.[10]
Compatible Waste Stream
Incompatible Waste Streams (DO NOT MIX)
Rationale for Incompatibility
Halogenated Organic Solvents & Solids (e.g., Dichloromethane, Chloroform, other fluorinated or chlorinated compounds)
Non-Halogenated Organic Waste
Non-halogenated waste may be reprocessed for use as fuel. The combustion of fluorinated compounds can produce highly toxic hydrogen fluoride gas.[4]
Acids & Bases
Mixing organic compounds with strong acids or bases can trigger exothermic or other uncontrolled chemical reactions.[9][11]
Bleach (Sodium Hypochlorite)
Guanidine compounds can react with bleach to form highly reactive and potentially explosive compounds.[10]
Aqueous Waste
This compound should be managed as an organic solvent waste stream, not an aqueous one.
Step-by-Step Disposal Protocol
This protocol adheres to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]
Step 1: Container Selection and Labeling
Select an Appropriate Container: Choose a container that is in good condition, leak-proof, and chemically compatible with halogenated organic compounds.[12][15] For liquid solutions, a high-density polyethylene (HDPE) carboy is suitable; for solid waste, a labeled, sealable container is appropriate.
Label Correctly and Immediately: Proper labeling is a strict regulatory requirement.[15] The label must be affixed to the container as soon as the first drop of waste is added and must include:
The full, unabbreviated chemical name: "1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride " and any other constituents in the waste container, with percentages.[15]
A clear description of the associated hazards (e.g., "Toxic," "Irritant").[8]
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
Designate an SAA: Waste must be accumulated at or near its point of generation in a designated SAA.[13][15] This area must be under the control of laboratory personnel.[14]
Keep Containers Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[13][15] Do not leave a funnel in the container opening.[15]
Segregate within the SAA: Even within the SAA, ensure the halogenated waste container is physically separated from incompatible materials like acids and bases.[15]
Step 3: Storage and Monitoring
Monitor Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[14]
Adhere to Time Limits: Regulations limit how long waste can be stored in an SAA. For academic labs, this is often six months, but you must consult your institution's specific guidelines.[12]
Weekly Inspections: The SAA and its containers should be inspected weekly for any signs of leakage, degradation, or label damage.[12][15]
Step 4: Arranging for Final Disposal
Contact EHS: Your institution's Environmental Health & Safety (EHS) department is responsible for the final disposal of hazardous waste.[8][15] They manage the "cradle-to-grave" process, ensuring the waste is handled by a licensed disposal facility.[16]
Request Pickup: Once the container is approaching 90% full or nearing its accumulation time limit, submit a chemical waste pickup request form to your EHS office.[15]
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sewer system or placed in regular trash.[8][12][16] This is illegal and environmentally harmful.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. In the event of a spill, follow these procedures:
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's EHS emergency line.
Small Spill Cleanup (Solid):
Wear all required PPE as detailed in Section 1.
To prevent the solid from becoming airborne, gently dampen it with a suitable solvent like 60-70% ethanol.[8]
Carefully sweep the dampened material into a dustpan or use absorbent pads to collect it.
Place the collected material and all cleanup supplies (gloves, pads, etc.) into your designated hazardous waste container.
Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride.
Caption: Decision workflow for compliant disposal of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride.
References
Title: Chemical Waste Containers for Chemical Waste Disposal
Source: RiskAssess
URL: [Link]
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories
Source: Daniels Health
URL: [Link]
Title: Hazardous Chemical Waste Management Guidelines
Source: Columbia University Research
URL: [Link]
Title: Laboratory Waste Management Guidelines
Source: Environmental Health and Safety Office
URL: [Link]
Title: How to Dispose of Chemical Waste in a Lab Correctly
Source: GAIACA
URL: [Link]
Title: Guidelines for Disposing of PFAs
Source: MCF Environmental Services
URL: [Link]
Title: Disposal of Chemicals in the Laboratory
Source: Environmental Marketing Services
URL: [Link]
Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances
Source: EPA
URL: [Link]
Personal protective equipment for handling 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride
Handling Protocol: 1-[2-(2-Fluorophenyl)ethyl]guanidine Hydrochloride Executive Safety Summary Warning: Potent Adrenergic Agent (HPAPI) 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a structural analog of norepin...
Executive Safety SummaryWarning: Potent Adrenergic Agent (HPAPI)
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a structural analog of norepinephrine and guanethidine . Based on its pharmacological class as a phenethylguanidine, it acts as a substrate for the Norepinephrine Transporter (NET) , capable of accumulating in sympathetic neurons and displacing catecholamines.
Immediate Hazards:
Cardiovascular Toxicity: Accidental exposure (inhalation/ingestion) may precipitate a hypertensive crisis, arrhythmias, or severe hypotension (biphasic response).
Acute Irritant: Guanidine moieties are caustic to mucous membranes and eyes.
Containment Level: Handle as an OEB 4 (Occupational Exposure Band 4) compound until specific toxicology data proves otherwise.
NET Substrate: Actively transported into sympathetic nerve terminals via the Norepinephrine Transporter (NET), displacing norepinephrine from storage vesicles [1].
Physical State
White to off-white crystalline solid. Hygroscopic.
Solubility
Highly soluble in water (>100 mg/mL), DMSO, and Methanol.
Melting Point
~185–186°C (Sulfate analog) [1]; HCl salt likely similar.
Mechanism of Toxicity (The "Why"):
Unlike simple irritants, this compound is bioactive . Upon systemic absorption, it mimics norepinephrine, entering adrenergic neurons.
Initial Phase: It displaces stored norepinephrine, causing a transient spike in blood pressure (Sympathomimetic effect).
Late Phase: It depletes nerve terminals of neurotransmitters, leading to sympathetic blockade and orthostatic hypotension (Sympatholytic effect).
Biological Pathway Diagram
The following diagram illustrates the uptake mechanism that defines the toxicity profile of this compound.
Figure 1: Mechanism of Action. The compound enters neurons via NET, displacing norepinephrine and causing potential cardiovascular events.
Part 2: Personal Protective Equipment (PPE) Matrix
Due to the high potency and potential for aerosolization, standard laboratory PPE is insufficient .
Component
Requirement
Rationale
Respiratory
P100 / N99 Respirator (if outside hood) or PAPR .
Prevents inhalation of bioactive dust. Surgical masks offer NO protection against pharmacological dusts.
Guanidine salts are polar and penetrate latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye/Face
Chemical Goggles + Face Shield (if handling powders >1g).
Standard safety glasses do not seal against airborne dusts that can absorb through the ocular mucosa.
Body
Tyvek® Lab Coat or Disposable Coverall (wrist-taped).
Prevents dust accumulation on street clothes, which could transport the hazard home.
Engineering
Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .
CRITICAL: Never weigh this solid on an open bench.
Part 3: Operational Handling Protocol
A. Weighing & Solubilization (The Critical Step)
Objective: Prepare a stock solution without generating airborne dust.
Preparation:
Place a static-dissipative balance mat inside the fume hood.
Pre-weigh the solvent (Water/DMSO) in a tared vial before adding the solid.
Weighing:
Open the source container only inside the hood.
Use a disposable anti-static spatula.
Do not tap the spatula on the vial rim (generates aerosols). Use a "rolling" motion to dispense.
Dissolution:
Add the solid to the solvent (not solvent to solid) to minimize "puffing."
Cap the vial immediately. Vortex inside the hood.
Note: The hydrochloride salt is highly water-soluble. If turbidity persists, mild warming (37°C) is safe.
Decontamination:
Wipe the balance and exterior of the stock vial with a 10% Bleach or 0.1M NaOH solution. (Guanidines are stable bases; oxidative or alkaline hydrolysis helps degrade residues).
B. Experimental Use (In Vitro/In Vivo)
In Vitro: Treat all culture media containing the compound as hazardous waste.
In Vivo: Animals dosed with this compound may excrete active metabolites. Use metabolic cages or handle bedding as hazardous chemical waste for the first 48 hours.
Part 4: Emergency & Disposal Logistics
Spill Response Workflow
Figure 2: Spill Response Decision Tree. Emphasis is on preventing dust generation by wetting the spill immediately.
First Aid Measures
Inhalation: Move to fresh air immediately. Monitor blood pressure (risk of hypertensive spike).
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases absorption).
Ingestion: Do NOT induce vomiting (risk of aspiration). Drink water to dilute. Seek emergency medical attention; mention "Adrenergic Neuron Blocker exposure."
Disposal
Solid Waste: Must be incinerated at high temperature (>1000°C). Do not landfill.
Liquid Waste: Collect in a dedicated "Toxic Organic" stream. Do not pour down the drain (ecotoxic to aquatic invertebrates).
References
Raffel, D. M., et al. (2007). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of Medicinal Chemistry, 50(9), 2078–2088.
Santa Cruz Biotechnology. (2010).[3] Guanidine Hydrochloride Safety Data Sheet.